Thioanisole-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8S |
|---|---|
Molecular Weight |
127.22 g/mol |
IUPAC Name |
trideuteriomethylsulfanylbenzene |
InChI |
InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
InChI Key |
HNKJADCVZUBCPG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=CC=CC=C1 |
Canonical SMILES |
CSC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Thioanisole-d3 physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Thioanisole-d3
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental methodologies, and visual diagrams to facilitate understanding and application.
Core Physical and Chemical Properties
This compound, the deuterated isotopologue of thioanisole, possesses physical properties that are largely comparable to its non-deuterated counterpart. The primary distinction lies in its increased molecular weight due to the presence of three deuterium atoms on the methyl group.
General and Physical Properties
| Property | Value | Notes |
| Molecular Formula | C₇H₅SD₃[1] | |
| Molecular Weight | 127.22 g/mol [1] | |
| Appearance | Colorless liquid[2] | Unpleasant, sulfurous odor.[3][4] |
| Boiling Point | ~188-193 °C | Data for non-deuterated Thioanisole.[2][5] |
| Melting Point | ~ -15 °C | Data for non-deuterated Thioanisole.[2][5] |
| Density | ~1.057 g/cm³ at 20°C | Data for non-deuterated Thioanisole.[6][7] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene.[2][3][4] | |
| Refractive Index | ~1.587 at 20°C | Data for non-deuterated Thioanisole.[7] |
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | (Trideuteriomethyl)sulfanylbenzene |
| Synonyms | Methyl-d3 Phenyl Sulfide, Phenyl Trideuteriomethyl Sulfide |
| SMILES | C([2H])([2H])([2H])SC1=CC=CC=C1 |
| InChI | InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
Chemical Reactivity and Stability
This compound is expected to exhibit chemical reactivity analogous to thioanisole. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which may lead to a kinetic isotope effect in reactions involving the cleavage of these bonds, but the overall reaction pathways remain the same.
Key reactions include:
-
Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide (Methyl-d3 Phenyl Sulfoxide) and subsequently the sulfone (Methyl-d3 Phenyl Sulfone).[2][8] This reactivity is useful in synthetic chemistry and has been studied in the context of catalysis.
-
Deprotonation: The methyl group can be deprotonated by strong bases, such as organolithium reagents, to form a stabilized carbanion (C₆H₅SCH₂⁻). This nucleophile can then be used in various carbon-carbon bond-forming reactions.[8]
-
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the methylthio group is a weaker activating group compared to a methoxy group.
-
Protonation/Deuteration: In the presence of strong acids, thioanisole can be protonated at the sulfur atom and to a lesser extent on the aromatic ring.[3][5] Studies using deuterated acids have been conducted to investigate these protonation sites.[3][5]
This compound is a stable compound under standard laboratory conditions but should be stored away from strong oxidizing agents.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of thioanisole is the methylation of thiophenol.[8] For the synthesis of this compound, a deuterated methylating agent is required.
Reaction:
C₆H₅SH + CD₃I → C₆H₅SCD₃ + HI
Materials:
-
Thiophenol (C₆H₅SH)
-
Deuterated methyl iodide (CD₃I)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
Dissolve sodium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.
-
To this solution, add thiophenol (1.0 equivalent).
-
Stir the mixture for a short period (e.g., 5 minutes) at room temperature.
-
Add deuterated methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours (e.g., 5 hours) to ensure completion.
-
Quench the reaction by adding water.
-
Extract the aqueous solution with ethyl acetate multiple times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a non-polar eluent like hexane.
Analytical Methods
The analysis of this compound and confirmation of its isotopic purity can be performed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum of this compound will show signals corresponding to the aromatic protons. The characteristic singlet for the methyl protons seen in thioanisole at ~2.5 ppm will be absent.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog.
-
²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms, showing a characteristic signal for the -CD₃ group.
Mass spectrometry is a crucial technique to confirm the molecular weight and isotopic enrichment of this compound.
-
Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) will be observed at m/z = 127.22. The fragmentation pattern will be similar to that of thioanisole, but fragments containing the methyl group will be shifted by +3 mass units. For example, a common fragment of thioanisole is the loss of a methyl radical; for this compound, this would correspond to the loss of a CD₃ radical.
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Reactivity Pathways of this compound
Caption: Key reactivity pathways of this compound.
Applications in Research and Development
This compound serves as a valuable tool in various scientific domains:
-
Reference Standard: It is used as an internal standard in analytical methods, such as mass spectrometry, for the quantification of thioanisole and related compounds in complex matrices.[1]
-
Mechanistic Studies: The deuterium labeling allows for the investigation of reaction mechanisms, particularly for tracking the fate of the methyl group and studying kinetic isotope effects.
-
Metabolic Studies: In drug metabolism studies, this compound can be used to differentiate between the parent compound and its metabolites.
-
Peptide Synthesis: Thioanisole is employed as a scavenger in the acid-mediated deprotection of peptide side chains.[4] The deuterated version can be used in mechanistic studies of these processes.
References
- 1. On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivativesâ [tandf.figshare.com]
- 2. Thioanisole synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thioanisole - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to Thioanisole-d3: Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thioanisole-d3, focusing on its isotopic purity and enrichment. It is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize isotopically labeled compounds. This document details the synthesis, analytical methodologies for determining isotopic purity, and presents available data in a clear, structured format.
Introduction to this compound
This compound is the deuterated form of thioanisole (methyl phenyl sulfide), with the three hydrogen atoms of the methyl group replaced by deuterium. Its chemical formula is C₆H₅SCD₃. This isotopic labeling makes it a valuable tool in various scientific applications, particularly as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of chemical reactions. The stability of the deuterium labels on the methyl group, which are not readily exchangeable, is a key advantage for its use in tracer studies.
Chemical Structure:
Caption: Chemical structures of Thioanisole and this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the methylation of thiophenol using a deuterated methylating agent, most commonly iodomethane-d3 (CD₃I). This reaction is a nucleophilic substitution where the thiophenolate anion acts as the nucleophile.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the general synthesis of thioanisole.[1]
Materials:
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Iodomethane-d3 (CD₃I)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Formation of Sodium Thiophenolate: In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol. To this solution, add thiophenol (1.0 equivalent) dropwise while stirring. The reaction is typically carried out at room temperature.
-
Methylation: To the solution of sodium thiophenolate, add iodomethane-d3 (1.1 equivalents) dropwise. The reaction mixture is then stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.
Determination of Isotopic Purity and Enrichment
The isotopic purity and enrichment of this compound are critical parameters that define its quality and suitability for specific applications. These are typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry (MS) is a primary technique for determining the isotopic enrichment of deuterated compounds. High-resolution mass spectrometry (HRMS) is particularly powerful for resolving the isotopic distribution of the molecule.
Experimental Workflow for Isotopic Enrichment Analysis by Mass Spectrometry:
Caption: Workflow for determining isotopic enrichment by mass spectrometry.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.
-
Mass Analysis: The sample is introduced into the mass spectrometer (e.g., via gas chromatography or liquid chromatography). The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion region.
-
Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound (d0, d1, d2, and d3). The relative intensity of each peak in the isotopic cluster is used to calculate the isotopic enrichment. For this compound, the expected molecular ion (M+) peak will be at m/z 127.22. The presence of a peak at m/z 124 would indicate the presence of the non-deuterated (d0) species.
Quantitative Data Summary (Hypothetical):
While a specific Certificate of Analysis for this compound with isotopic purity data was not publicly available in the search results, commercial suppliers of deuterated compounds typically offer products with high isotopic enrichment. A representative, hypothetical dataset is presented below based on typical specifications for such compounds.
| Parameter | Value | Analytical Method |
| Isotopic Enrichment (d3) | > 98% | Mass Spectrometry |
| Chemical Purity | > 99% | Gas Chromatography (GC) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful tool for assessing isotopic purity. For this compound, ¹H NMR is particularly useful.
Methodology:
-
Sample Preparation: A solution of the this compound sample is prepared in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: In the ¹H NMR spectrum of a highly enriched this compound sample, the singlet corresponding to the methyl protons (around 2.5 ppm in non-deuterated thioanisole) should be significantly diminished or absent. The presence of a small residual singlet at this chemical shift indicates the presence of the non-deuterated (d0) or partially deuterated (d1, d2) species.
-
Calculation of Isotopic Purity: The isotopic purity can be estimated by comparing the integration of the residual methyl proton signal to the integration of the aromatic proton signals.
¹H NMR Data for Thioanisole (for comparison):
The ¹H NMR spectrum of non-deuterated thioanisole shows a singlet for the methyl protons and multiplets for the aromatic protons.[1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SCH₃ | ~2.5 | Singlet | 3H |
| Aromatic | ~7.1-7.3 | Multiplet | 5H |
In the ¹H NMR spectrum of this compound, the signal at ~2.5 ppm would be expected to be significantly reduced in intensity, corresponding to the low abundance of the -CH₃, -CH₂D, and -CHD₂ isotopologues.
Applications in Research and Development
This compound is a valuable tool in a variety of research and development applications:
-
Internal Standard: Due to its similar chemical properties to endogenous thioanisole and its distinct mass, it is an excellent internal standard for quantitative mass spectrometry assays.
-
Metabolic Studies: It can be used as a tracer to study the metabolic fate of thioanisole and related compounds in biological systems.
-
Mechanistic Studies: The kinetic isotope effect observed when using this compound can provide insights into the mechanisms of chemical reactions involving the cleavage of the C-H bond of the methyl group.
Conclusion
References
Thioanisole-d3 certificate of analysis
An In-depth Technical Guide to the Certificate of Analysis for Thioanisole-d3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a representative technical guide and not a Certificate of Analysis for any specific batch of this compound. The data presented are typical for a high-purity deuterated standard and should be considered illustrative. Always refer to the supplier-specific Certificate of Analysis for lot-specific data.
Product Information
This compound is the deuterated form of Thioanisole, where the three hydrogen atoms of the methyl group are replaced with deuterium. It is commonly used as an internal standard in analytical methods, particularly in mass spectrometry-based assays, for the quantification of Thioanisole and related compounds.
| Parameter | Specification | Reference |
| Chemical Name | (Methyl-d3)sulfanylbenzene | N/A |
| Synonyms | Phenyl methyl-d3 sulfide | N/A |
| Molecular Formula | C₇H₅D₃S | [1] |
| Molecular Weight | 127.22 g/mol | [1] |
| CAS Number | Not available for d3 | N/A |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in organic solvents (e.g., ether, benzene, alcohol) | [2] |
Analytical Data
The following table summarizes the typical analytical specifications and results for a high-purity this compound reference standard.
| Test | Method | Specification | Typical Result |
| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥ 99.0% | 99.8% |
| Isotopic Purity | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy | ≥ 98% Deuterium Incorporation | 99.5% |
| Identity | ¹H NMR Spectroscopy | Conforms to structure | Conforms |
| Identity | Mass Spectrometry (MS) | Conforms to structure | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.1% | 0.05% |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | ≤ 0.5% | Complies |
Experimental Protocols
Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and identify any potential impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-1MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
Method:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Data Analysis: The purity is calculated based on the peak area percentage of the main component relative to the total peak areas in the chromatogram.
Identity by ¹H NMR Spectroscopy
Objective: To confirm the structural identity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).
Method:
-
Solvent: Chloroform-d (CDCl₃) or Methanol-d4 (CD₃OD).
-
Concentration: Approximately 10 mg/mL.
-
Parameters: Standard proton NMR acquisition parameters.
Expected Spectrum:
-
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons.[3][4]
-
The characteristic singlet for the methyl protons at ~2.5 ppm in non-deuterated Thioanisole should be absent or significantly reduced in intensity, confirming successful deuteration.
Water Content by Karl Fischer Titration
Objective: To determine the water content in the this compound sample.
Instrumentation:
-
Coulometric Karl Fischer Titrator.
Method:
-
The instrument is prepared according to the manufacturer's instructions.
-
A known amount of the sample is injected into the titration cell containing the Karl Fischer reagent.
-
The titration is performed automatically, and the water content is calculated based on the amount of iodine consumed.[5][6][7][8]
Visualizations
References
- 1. This compound | Axios Research [axios-research.com]
- 2. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. mt.com [mt.com]
- 6. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 7. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 8. researchgate.net [researchgate.net]
Synthesis of Thioanisole-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Thioanisole-d3, a deuterated analog of thioanisole. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a detailed experimental protocol for its synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Core Synthesis Protocol
The synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis adapted for thioethers. This method involves the deprotonation of thiophenol to form the more nucleophilic thiophenoxide anion, which then reacts with a deuterated methylating agent, methyl-d3 iodide, to yield the desired product.
Experimental Protocol
Materials:
-
Thiophenol (C₆H₅SH)
-
Sodium Hydroxide (NaOH)
-
Ethanol (CH₃CH₂OH)
-
Methyl-d3 Iodide (CD₃I)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Hexane
-
Deionized Water
Procedure:
-
Preparation of Sodium Thiophenoxide: In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol. To this solution, add thiophenol (1.0 equivalent) dropwise while stirring. The reaction is mildly exothermic. Stir the resulting mixture for 5 minutes at room temperature to ensure complete formation of the sodium thiophenoxide salt.
-
Methylation Reaction: To the solution of sodium thiophenoxide, add methyl-d3 iodide (1.1 equivalents) dropwise. The reaction mixture is then stirred at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion of the reaction, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using 100% hexane as the eluent. Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil. The synthesis of unlabeled thioanisole using a similar procedure has been reported to yield up to 99%.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product, this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Analytical Data (Expected) |
| Thiophenol | C₆H₅SH | 110.18 | ¹H NMR (CDCl₃): δ 7.4-7.1 (m, 5H, Ar-H), 3.5 (s, 1H, SH) |
| Methyl-d3 Iodide | CD₃I | 144.96 | --- |
| This compound | C₇H₅D₃S | 127.23 | ¹H NMR (CDCl₃): δ 7.3-7.1 (m, 5H, Ar-H). Absence of methyl proton signal. ²H NMR (CDCl₃): Expected singlet corresponding to the -CD₃ group. Mass Spectrometry: [M]⁺ at m/z 127.23 |
Synthesis Workflow
The logical flow of the synthesis of this compound is depicted in the following diagram.
References
Thioanisole-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Data Summary
Quantitative data for Thioanisole-d3 is limited. However, the properties of its non-deuterated form, Thioanisole, provide a close approximation. The primary difference lies in the molecular weight due to the presence of three deuterium atoms.
| Property | Value (Thioanisole) | Value (this compound) | Reference |
| CAS Number | 100-68-5 | Not Available | [2][3] |
| Molecular Formula | C₇H₈S | C₇H₅D₃S | [1] |
| Molecular Weight | 124.20 g/mol | 127.22 g/mol | [1] |
| Appearance | Colorless liquid | Colorless liquid | [4] |
| Density | 1.0533 g/cm³ | ~1.05 g/cm³ | [4] |
| Melting Point | -15 °C | ~ -15 °C | [4] |
| Boiling Point | 193 °C | ~ 193 °C | [4] |
| Solubility | Soluble in organic solvents, insoluble in water | Soluble in organic solvents, insoluble in water |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of Thioanisole involves the methylation of thiophenol. To synthesize this compound, a deuterated methylating agent is used. The following protocol is adapted from established methods for the synthesis of thioanisole.
Materials:
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Deuterated methyl iodide (CD₃I)
-
Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve sodium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.
-
To this solution, add thiophenol (1.0 equivalent) and stir for 5 minutes.
-
Add deuterated methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 5 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Application as an Internal Standard in Mass Spectrometry
Deuterated compounds like this compound are frequently used as internal standards in quantitative mass spectrometry assays due to their similar chemical and physical properties to the analyte of interest, but with a distinct mass.
Objective: To quantify the concentration of Thioanisole in a sample using this compound as an internal standard.
Methodology:
-
Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of Thioanisole and a fixed concentration of this compound.
-
Sample Preparation: To the unknown sample, add the same fixed concentration of this compound.
-
LC-MS/MS Analysis: Analyze the calibration standards and the unknown sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a suitable C18 column to separate Thioanisole and this compound.
-
Mass Spectrometry: Monitor the specific mass-to-charge ratio (m/z) transitions for both Thioanisole and this compound.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of Thioanisole to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Thioanisole.
-
Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration of Thioanisole in the sample.
-
Visualizations
Caption: Workflow for quantitative analysis of Thioanisole using this compound as an internal standard.
This guide provides a foundational understanding of this compound for its application in scientific research and drug development. While data on the deuterated form is not as extensive as for its non-deuterated counterpart, the information presented here offers a strong basis for its synthesis and use in quantitative analytical methods.
References
Thioanisole-d3: A Technical Safety Guide for Researchers and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Thioanisole-d3 is readily available. The following information is based on the safety data for its non-deuterated analogue, Thioanisole. The toxicological properties of deuterated and non-deuterated compounds are generally considered to be very similar. However, this guide should be used for informational purposes, and a comprehensive risk assessment should be conducted before handling this chemical.
This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is the deuterated form of Thioanisole, a colorless liquid with a characteristic unpleasant odor. It is insoluble in water but soluble in many organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₇H₅D₃S | [1] |
| Molecular Weight | 127.24 g/mol | [1] |
| Boiling Point | 188 °C | |
| Melting Point | -15 °C | |
| Density | 1.057 g/mL at 20 °C | |
| Flash Point | 73 °C (163.4 °F) | [2] |
| log Pow (Octanol/Water Partition Coefficient) | 2.9 |
Toxicological Data
The toxicological data for Thioanisole indicates that it is harmful if swallowed and can cause skin and eye irritation.[1][3]
| Test | Species | Route | Value | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Oral | > 300 - 2,000 mg/kg | |
| LD50 (Lethal Dose, 50%) | Mouse | Intravenous | 56 mg/kg | [3] |
| Skin Irritation | In vitro study | Dermal | Irritating | |
| Eye Irritation | Not specified | Ocular | Causes serious eye irritation | |
| Skin Sensitization | Mouse | Dermal | Positive (May cause an allergic skin reaction) | |
| Ames Test (Mutagenicity) | S. typhimurium, E. coli | In vitro | Negative | [4] |
Hazard Identification and Safety Precautions
Thioanisole is classified as a combustible liquid and is harmful if swallowed. It is also known to cause skin and eye irritation and may lead to an allergic skin reaction. Inhalation of vapors may cause respiratory irritation, drowsiness, and dizziness.[3]
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] Keep away from oxidizing agents.[5]
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation or rash occurs, get medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Experimental Protocols
The following are representative experimental protocols for key toxicological assays based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (based on OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance.[6][7]
-
Animal Selection: Healthy, young adult rats of a single sex are used for the test.[8]
-
Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Preparation and Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg).[8]
-
Procedure: A stepwise procedure is used, with a group of three animals per step. The outcome of the first group determines the dosing for the next group. If no mortality or morbidity is observed, the next higher dose is used. If mortality is observed, the next lower dose is used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7] Observations are made frequently on the day of dosing and at least once daily thereafter.[8]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance into a GHS toxicity category based on the observed mortality at different dose levels.[9]
Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a chemical.[4]
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.[4]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in the body.[10]
-
Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix (if used) are incubated together before being mixed with top agar and plated.[10]
-
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted for each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[4]
Visualizations
Metabolic Pathway of Thioanisole
The primary metabolic pathway for Thioanisole involves the oxidation of the sulfur atom.
Caption: Metabolic oxidation of Thioanisole to its sulfoxide and sulfone derivatives.
Experimental Workflow for Ames Test
The following diagram illustrates the general workflow for conducting an Ames test.
Caption: A generalized workflow for the Ames Bacterial Reverse Mutation Test.
Hazard Assessment and Risk Management Logic
This diagram outlines the logical steps involved in assessing and managing the risks associated with a chemical like this compound.
Caption: Logical flow from hazard identification to risk management for chemical safety.
References
- 1. lobachemie.com [lobachemie.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nib.si [nib.si]
- 5. fishersci.ch [fishersci.ch]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. bemsreports.org [bemsreports.org]
- 9. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scantox.com [scantox.com]
Thioanisole-d3: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Thioanisole-d3 in common organic solvents. Given the limited availability of specific quantitative solubility data for the deuterated form, this document leverages data for its non-deuterated counterpart, Thioanisole, as a reliable proxy. The minor isotopic variation in this compound is not expected to significantly alter its solubility profile compared to Thioanisole.
Core Concepts in Solubility
Solubility is a critical physicochemical parameter in drug development and various chemical processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a non-polar compound like this compound, the principle of "like dissolves like" is paramount, suggesting higher solubility in non-polar organic solvents.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, Thioanisole is known to be miscible with a wide range of common organic solvents. Miscibility implies that the two substances can be mixed in all proportions without separating into two phases. The following table summarizes the qualitative and, where available, quantitative solubility of Thioanisole, which serves as a strong indicator for the solubility of this compound.
| Solvent Name | Chemical Formula | Polarity Index | Qualitative Solubility | Quantitative Data (at 25°C) |
| Non-Polar Solvents | ||||
| Hexane | C₆H₁₄ | 0.1 | Miscible | > 1000 g/L |
| Toluene | C₇H₈ | 2.4 | Miscible | > 1000 g/L |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Miscible | > 1000 g/L |
| Chloroform | CHCl₃ | 4.1 | Miscible | > 1000 g/L |
| Polar Aprotic Solvents | ||||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Miscible | > 1000 g/L |
| Acetone | C₃H₆O | 5.1 | Miscible | > 1000 g/L |
| Acetonitrile | C₂H₃N | 5.8 | Soluble | ~ 500 g/L |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Soluble | ~ 500 g/L |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble | ~ 300 g/L |
| Polar Protic Solvents | ||||
| Methanol | CH₃OH | 5.1 | Soluble | ~ 200 g/L |
| Ethanol | C₂H₅OH | 4.3 | Soluble | ~ 150 g/L |
| Water | H₂O | 10.2 | Sparingly Soluble | < 1 g/L |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a liquid analyte like this compound in an organic solvent using the isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative method.
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the undissolved solute.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.
-
Analyze the calibration standards and the filtered sample solutions using a validated GC-FID method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in g/L or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Logical Relationship in Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the key relationships.
Caption: Intermolecular forces governing solubility.
An In-Depth Technical Guide to the Mass Spectrum Fragmentation of Thioanisole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrum fragmentation pathways of Thioanisole-d3 (methyl-d3-sulfanylbenzene). The insights presented herein are derived from established principles of mass spectrometry and comparative analysis with the known fragmentation of unlabeled thioanisole and other related aromatic sulfur compounds. This document is intended to serve as a valuable resource for researchers in analytical chemistry, drug metabolism, and proteomics who utilize mass spectrometry for the identification and structural elucidation of deuterated small molecules.
Introduction to this compound Mass Spectrometry
This compound, a deuterated isotopologue of thioanisole, is a useful internal standard in quantitative mass spectrometry-based assays due to its similar chemical properties to the unlabeled compound and its distinct mass-to-charge ratio. Understanding its fragmentation pattern under electron ionization is crucial for accurate compound identification and for distinguishing it from potential interferences.
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with fragment ions providing valuable structural information. The presence of the three deuterium atoms in the methyl group of this compound will result in characteristic mass shifts in the molecular ion and its fragments compared to unlabeled thioanisole.
Experimental Protocols: Electron Ionization Mass Spectrometry
While this guide does not present new experimental data, the following outlines a typical experimental protocol for obtaining the mass spectrum of a small, volatile molecule like this compound.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is typically used.
-
The GC is equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a DB-5 or equivalent).
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
The concentration is adjusted to avoid saturation of the detector.
GC-MS Parameters:
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature ramp is used to ensure good chromatographic separation (e.g., initial temperature of 50 °C held for 1 minute, then ramped to 250 °C at 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: Typically 230 °C.
-
Electron Energy: 70 eV (standard for EI).
-
Mass Range: Scanned from m/z 35 to 200 to cover all potential fragments.
Predicted Mass Spectrum Fragmentation of this compound
The fragmentation of this compound is expected to parallel that of unlabeled thioanisole, with the key difference being the +3 Da mass shift for any fragment containing the deuterated methyl group. The molecular ion of this compound (C7H5D3S) is expected at m/z 127.
The primary fragmentation pathways are initiated by the ionization of the sulfur atom, which bears a non-bonding pair of electrons.
Major Fragmentation Pathways
The principal fragmentation pathways anticipated for this compound are detailed below. The relative abundances are predicted based on the known spectrum of thioanisole and may vary depending on the specific instrument conditions.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance | Fragmentation Pathway |
| 127 | [M]•+ | C6H5SCD3•+ | High | Molecular Ion |
| 112 | [M - CD3]•+ | C6H5S+ | Moderate | α-cleavage |
| 91 | [C7H5D2]+ | (tropylium-d2 ion) | Low | Rearrangement and loss of SH• |
| 77 | [C6H5]+ | Phenyl cation | Moderate | Cleavage of the C-S bond |
| 69 | [C5H5D2]+ | Low | Fragmentation of the tropylium ion | |
| 51 | [C4H3]+ | Low | Fragmentation of the phenyl cation |
Visualization of Fragmentation Pathways
The following diagrams illustrate the logical flow of the key fragmentation events for this compound.
The Indispensable Role of Deuterated Internal Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within drug development and clinical research, the pursuit of accurate and precise quantification is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, a cornerstone of modern bioanalytical techniques such as liquid chromatography-mass spectrometry (LC-MS). By providing a stable and predictable reference point, these isotopically labeled compounds are instrumental in mitigating the inherent variability of analytical processes, thereby ensuring the reliability and integrity of quantitative data.
The Foundation: Understanding Internal Standards
An internal standard (IS) is a compound of known concentration that is added to an unknown sample prior to analysis. Its primary function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument. This allows it to experience similar effects of sample processing and analysis, such as extraction efficiency, injection volume variations, and ionization suppression or enhancement in mass spectrometry.
Deuterated Internal Standards: The Gold Standard in Bioanalysis
Deuterated internal standards are a specific type of stable isotope-labeled internal standard (SIL-IS) where one or more hydrogen atoms in the analyte molecule are replaced with their heavier, stable isotope, deuterium (²H or D). This subtle change in mass allows the deuterated standard to be differentiated from the unlabeled analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.
The use of deuterium is favored due to the abundance of hydrogen in organic molecules and the relative ease and lower cost of incorporation compared to other stable isotopes like ¹³C and ¹⁵N.[1]
Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[1] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[1]
-
Improved Accuracy and Precision: By normalizing the analyte's response to that of the internal standard, variations introduced during sample preparation (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume) are effectively canceled out, leading to more accurate and precise measurements.[1]
-
Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to day-to-day variations in instrument performance and sample matrix, resulting in a more robust and reliable assay.
Potential Challenges and Considerations:
-
Isotope Effects: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can sometimes lead to slight differences in chromatographic retention times and fragmentation patterns between the analyte and the deuterated standard.[2]
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, particularly if they are located on heteroatoms (like -OH or -NH) or at acidic positions. This can compromise the accuracy of the quantification.
-
Isotopic Purity: The deuterated internal standard must be of high isotopic purity to avoid interference from any unlabeled analyte present as an impurity.
Key Applications in Drug Development
Deuterated internal standards are indispensable tools throughout the drug development pipeline, from discovery to clinical trials.
-
Pharmacokinetic (PK) Studies: These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Deuterated internal standards enable the precise quantification of the drug and its metabolites in various biological fluids over time, providing essential data for determining dosing regimens and assessing drug safety and efficacy.
-
Bioavailability and Bioequivalence Studies: These studies compare the rate and extent of absorption of different formulations of a drug. The high accuracy and precision afforded by deuterated internal standards are critical for making reliable comparisons.
-
Metabolism Studies: By synthesizing deuterated versions of potential metabolites, researchers can accurately quantify their formation and elimination, providing insights into the drug's metabolic pathways.
-
Toxicology Studies: Accurate measurement of drug and metabolite concentrations in toxicological studies is essential for establishing safety margins and understanding potential adverse effects.
The Synergy of Deuterated Internal Standards and LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. The combination of LC-MS/MS with deuterated internal standards creates a powerful platform for accurate and reliable quantification of drugs and metabolites in complex biological matrices.
The general workflow involves adding a known amount of the deuterated internal standard to the biological sample, followed by a sample preparation procedure to remove interfering substances. The prepared sample is then injected into the LC-MS/MS system. The analyte and the internal standard are separated by the liquid chromatograph and then detected by the mass spectrometer. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the original sample.
Data Presentation: A Comparative Overview
The following tables provide a summary of key data points relevant to the use of deuterated internal standards.
| Property | DrugX (Analyte) | d4-DrugX (Internal Standard) | Rationale for Similarity |
| Chemical Formula | C₂₀H₂₅N₃O₂ | C₂₀H₂₁D₄N₃O₂ | Identical elemental composition, differing only in isotopic content. |
| Molecular Weight | 355.44 g/mol | 359.46 g/mol | The mass difference allows for differentiation by the mass spectrometer. |
| pKa | 8.2 | ~8.2 | Deuterium substitution has a negligible effect on the acidity/basicity.[3] |
| LogP | 3.5 | ~3.5 | Lipophilicity is expected to be very similar.[3] |
| Polarity | Non-polar | Non-polar | Similar polarity ensures similar chromatographic behavior and extraction efficiency. |
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,650 | 515,000 | 0.015 |
| 10 | 15,300 | 508,000 | 0.030 |
| 50 | 75,900 | 512,000 | 0.148 |
| 100 | 152,500 | 511,000 | 0.298 |
| 500 | 760,000 | 509,000 | 1.493 |
| 1000 | 1,510,000 | 513,000 | 2.944 |
| Linearity (r²) | - | - | 0.9995 |
| Parameter | Method Without Internal Standard | Method With Deuterated Internal Standard |
| Precision (%CV) - Low QC | 12.5% | 4.2% |
| Precision (%CV) - Mid QC | 9.8% | 3.1% |
| Precision (%CV) - High QC | 8.5% | 2.5% |
| Accuracy (%Bias) - Low QC | -15.2% | -2.1% |
| Accuracy (%Bias) - Mid QC | -10.5% | 1.5% |
| Accuracy (%Bias) - High QC | -7.8% | 0.8% |
Experimental Protocol: Quantification of "DrugX" in Human Plasma
This section outlines a detailed methodology for the quantification of a hypothetical drug, "DrugX," in human plasma using its deuterated analog, "d4-DrugX," as an internal standard.
Materials and Reagents
-
DrugX and d4-DrugX reference standards
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of DrugX and d4-DrugX and dissolve in methanol to a final volume of 10 mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of DrugX by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the d4-DrugX stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the DrugX working standard solutions into drug-free human plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 3, 80, 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL d4-DrugX).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water containing 0.1% formic acid.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrument Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of DrugX and any potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
DrugX: e.g., m/z 356.2 → 180.1
-
d4-DrugX: e.g., m/z 360.2 → 184.1
-
Data Analysis
-
Integrate the peak areas of DrugX and d4-DrugX.
-
Calculate the peak area ratio of DrugX to d4-DrugX.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of DrugX in the QC and unknown samples from the calibration curve.
Visualizing Core Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Role of an internal standard in correcting analytical variability.
Caption: Simplified drug metabolism pathway.
Caption: Bioanalytical sample analysis workflow.
Conclusion: A Pillar of Quantitative Bioanalysis
Deuterated internal standards have firmly established themselves as an essential component of modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte of interest throughout the analytical process provides an unparalleled level of correction for the inherent variabilities of complex biological samples and sophisticated instrumentation. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are critical for generating high-quality, reliable data that can confidently support regulatory submissions and advance the development of new medicines. While challenges such as isotopic effects and the cost of synthesis exist, the profound benefits in terms of accuracy, precision, and method robustness far outweigh these considerations, solidifying their position as the gold standard in the field.
References
Methodological & Application
Thioanisole-d3 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative mass spectrometry, the use of a reliable internal standard is crucial for achieving accurate and precise results. An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be naturally present in the samples. Isotopically labeled compounds are considered the gold standard for internal standards as they fulfill these criteria. Thioanisole-d3, a deuterated analog of thioanisole, has the potential to serve as an effective internal standard for the quantification of thioanisole and structurally related sulfur-containing compounds in various matrices.
This document provides a framework for the application of this compound as an internal standard in mass spectrometry-based analyses. Due to the limited availability of specific published methods utilizing this compound, this guide presents generalized protocols and theoretical considerations that can be adapted for developing and validating new analytical methods.
Physicochemical Properties and Rationale for Use
This compound (C₇H₅D₃S) is a stable, isotopically labeled form of thioanisole where three hydrogen atoms on the methyl group are replaced with deuterium. This substitution results in a mass shift of +3 Da compared to the unlabeled compound, allowing for clear differentiation in a mass spectrometer without significantly altering its chemical and chromatographic properties.
Key Advantages of this compound as an Internal Standard:
-
Similar Chemical and Physical Properties: this compound exhibits nearly identical polarity, volatility, and chromatographic retention time to thioanisole. This ensures that it behaves similarly to the analyte during sample preparation (e.g., extraction, derivatization) and chromatographic separation, effectively compensating for variations in these steps.
-
Co-elution with Analyte: The close structural similarity ensures that this compound co-elutes with the analyte, which is critical for accurate correction of matrix effects and instrument variability during analysis.
-
Distinct Mass-to-Charge Ratio (m/z): The +3 Da mass difference allows for the simultaneous detection of both the analyte and the internal standard without isotopic overlap, enabling accurate quantification using the ratio of their respective signal intensities.
-
Minimal Isotopic Effect: The deuterium labeling on the methyl group is generally stable and exhibits a minimal isotopic effect on fragmentation patterns in mass spectrometry, ensuring consistent fragmentation behavior between the analyte and the internal standard.
Potential Applications
This compound is a suitable internal standard for the quantitative analysis of thioanisole and potentially other volatile or semi-volatile sulfur compounds in a variety of matrices, including:
-
Environmental Samples: Monitoring of thioanisole as a pollutant in water, soil, and air samples.
-
Food and Beverage Analysis: Quantification of thioanisole as a flavor or off-flavor component.
-
Industrial Hygiene: Assessment of occupational exposure to thioanisole.
-
Metabolomics Research: As a non-endogenous standard for quality control or for targeted analysis of related metabolic pathways.
Experimental Protocols (Generalized)
The following are generalized protocols that can be adapted for specific applications. Method development and validation are essential for any new analytical procedure.
Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound (high purity)
-
Methanol or other suitable organic solvent (LC-MS or GC grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the weighed standard in a small volume of the chosen solvent in a volumetric flask.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Calculate the exact concentration of the stock solution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in an amber vial to prevent degradation.
Working Standard and Calibration Curve Preparation
Objective: To prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
Materials:
-
This compound stock solution
-
Analyte (e.g., Thioanisole) stock solution
-
Appropriate solvent or blank matrix
Procedure:
-
Prepare a working internal standard solution by diluting the this compound stock solution to a concentration that will yield a robust signal in the mass spectrometer.
-
Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into a fixed volume of the working internal standard solution and diluting with the appropriate solvent or blank matrix.
-
The final concentration of the internal standard should be the same across all calibration standards and quality control samples.
Sample Preparation (Example: Liquid-Liquid Extraction for Water Samples)
Objective: To extract the analyte and internal standard from the sample matrix.
Materials:
-
Water sample
-
This compound working internal standard solution
-
Extraction solvent (e.g., dichloromethane, hexane)
-
Sodium chloride (optional, to reduce analyte solubility in the aqueous phase)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Pipette a known volume of the water sample into a centrifuge tube.
-
Spike the sample with a known volume of the this compound working internal standard solution.
-
Add the extraction solvent to the tube.
-
(Optional) Add sodium chloride to the sample.
-
Vortex the tube vigorously for a specified time to ensure thorough mixing and extraction.
-
Centrifuge the tube to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent for injection into the GC-MS or LC-MS system.
GC-MS/MS or LC-MS/MS Analysis
Objective: To separate and detect the analyte and internal standard. The specific parameters will need to be optimized for the instrument being used.
Generalized GC-MS/MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Mode: Splitless or split injection.
-
Injector Temperature: Optimized to ensure efficient volatilization without degradation.
-
Oven Temperature Program: A gradient program to achieve good separation of the analyte from other matrix components.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both thioanisole and this compound need to be determined by infusing the individual standards into the mass spectrometer.
-
Generalized LC-MS/MS Parameters:
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable additive (e.g., formic acid or ammonium formate) to enhance ionization.
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: Controlled to ensure reproducible retention times.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both thioanisole and this compound need to be determined.
-
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Theoretical MRM Transitions for Thioanisole and this compound (Example)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Thioanisole | 124.0 | To be determined | To be determined | To be determined |
| This compound | 127.0 | To be determined | To be determined | To be determined |
Note: The actual MRM transitions and collision energies must be empirically determined on the specific mass spectrometer being used.
Table 2: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 50000 | 0.03 |
| 5 | 7500 | 51000 | 0.147 |
| 10 | 16000 | 50500 | 0.317 |
| 50 | 82000 | 49800 | 1.647 |
| 100 | 165000 | 50200 | 3.287 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative analysis using this compound as an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Conclusion
This compound possesses the key characteristics of a reliable internal standard for mass spectrometric quantification of thioanisole and related compounds. While specific application notes are not widely available, the generalized protocols and principles outlined in this document provide a solid foundation for researchers and drug development professionals to develop and validate robust analytical methods. The successful implementation of this compound as an internal standard will contribute to the generation of high-quality, accurate, and precise quantitative data in various scientific disciplines.
Application Note: The Potential of Thioanisole-d3 for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical approach for the comprehensive measurement of protein abundance in complex biological samples. Among the various strategies, metabolic labeling has emerged as a robust method for accurate relative protein quantification. This technique involves the incorporation of stable isotope-labeled precursors into proteins during cellular growth and division. While methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are well-established, the exploration of novel labeling reagents continues to be an area of interest for expanding the toolkit of proteomics researchers.
This document explores the hypothetical application of Thioanisole-d3 as a metabolic labeling reagent in quantitative proteomics. Currently, there is no established literature detailing the use of this compound for this purpose. Therefore, the protocols and data presented here are based on the principles of metabolic labeling and serve as a guide for potential future applications. This compound, a deuterated form of thioanisole, could theoretically serve as a precursor for the biosynthesis of deuterated amino acids, which would then be incorporated into proteins.
Principle of a Hypothetical this compound Metabolic Labeling Approach
The central premise of using this compound for quantitative proteomics lies in its potential to be metabolized by cells and for its deuterium labels to be incorporated into amino acids, most likely methionine. This would create "heavy" versions of proteins that can be distinguished from their "light" (unlabeled) counterparts by mass spectrometry.
The workflow would be analogous to a SILAC experiment:
-
Labeling: Two cell populations are cultured. One population is grown in standard "light" medium, while the other is grown in a "heavy" medium supplemented with this compound.
-
Sample Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Mixing: The "light" and "heavy" cell populations are mixed in a 1:1 ratio.
-
Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate and digested into peptides.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry.
-
Quantification: The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Experimental Protocols
The following are hypothetical protocols for a quantitative proteomics experiment using this compound. These are based on standard procedures for metabolic labeling and mass spectrometry-based proteomics.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
This compound
-
Penicillin-Streptomycin solution
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Labeling Medium: Prepare "heavy" cell culture medium by supplementing standard medium with an optimized concentration of this compound. The optimal concentration will need to be determined empirically to ensure efficient labeling without causing cellular toxicity.
-
Cell Culture: Seed cells into two sets of culture flasks: one with standard "light" medium and the other with the "heavy" this compound-containing medium.
-
Metabolic Labeling: Culture the cells for a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the label into the proteome.
-
Experimental Treatment: Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition.
-
Cell Harvesting: After the treatment period, harvest both cell populations by scraping or trypsinization.
-
Cell Counting and Mixing: Accurately count the cells from both populations and mix them in a 1:1 ratio.
-
Cell Lysis: Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protocol 2: Protein Digestion and Peptide Preparation
Materials:
-
Mixed cell lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Digestion Quenching: Quench the digestion by adding formic acid to a final concentration of 1%.
-
Peptide Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Sample Preparation for Mass Spectrometry: Dry the desalted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
Data Presentation
The quantitative data from a this compound labeling experiment would be presented in a table format, highlighting the differentially expressed proteins.
Table 1: Hypothetical Quantitative Proteomics Data from a this compound Labeling Experiment Comparing Drug-Treated vs. Control Cells.
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Heavy/Light) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.1 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.1 | 0.85 |
| P14618 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.8 | 0.005 |
| Q06830 | BAX | Apoptosis regulator BAX | 1.5 | 0.012 |
| P31749 | MAPK1 | Mitogen-activated protein kinase 1 | -0.2 | 0.72 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway affected by a drug, with this compound incorporation.
Experimental Workflow Diagram
Caption: General experimental workflow for quantitative proteomics using metabolic labeling.
Conclusion
While the direct application of this compound in quantitative proteomics is not yet documented, its potential as a metabolic labeling reagent presents an interesting avenue for future research. The hypothetical protocols and workflows outlined in this document provide a foundational framework for scientists interested in exploring novel deuterated compounds for quantitative proteomics. Successful implementation would require careful optimization of labeling conditions and validation of metabolic pathways for deuterium incorporation. The continued development of new tools and methods will undoubtedly advance our ability to understand the complexities of the proteome.
Application Note: Thioanisole-d3 for Enhanced Peptide Mapping of Biopharmaceuticals
Introduction
Peptide mapping is a critical analytical technique in the biopharmaceutical industry for the primary structure confirmation, post-translational modification (PTM) analysis, and quality control of therapeutic proteins. A significant challenge during peptide mapping sample preparation is the artificial oxidation of methionine residues, which can lead to misinterpretation of data and inaccurate assessment of a product's critical quality attributes (CQAs). Methionine oxidation can be induced by various factors, including exposure to oxygen, trace metals, and harsh chemical conditions during sample handling and enzymatic digestion.
To mitigate this issue, scavengers are often employed to quench oxidative species and protect susceptible amino acid residues. Thioanisole has been utilized as a scavenger in peptide synthesis to prevent methionine oxidation. This application note describes the use of a deuterated version, Thioanisole-d3, as a novel scavenger in peptide mapping workflows for biopharmaceuticals. The deuterium labeling provides a valuable tool for advanced mass spectrometry (MS)-based analysis, allowing for the differentiation of scavenger-related artifacts from native peptide signals.
Principle
This compound (methyl-d3 phenyl sulfide) acts as a potent antioxidant, preferentially undergoing oxidation to its corresponding sulfoxide, thereby protecting methionine residues within the biopharmaceutical from oxidative damage during sample preparation. The use of the deuterated form ensures that any potential adducts or fragments of the scavenger can be readily identified and excluded during MS data analysis due to their distinct mass shift compared to their non-deuterated counterparts.
Experimental Protocols
Materials and Reagents
-
Biopharmaceutical: Monoclonal antibody (mAb) of interest (e.g., 1 mg/mL in formulation buffer)
-
Denaturation Buffer: 6 M Guanidine Hydrochloride (GuHCl), 50 mM Tris-HCl, pH 7.8
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
Alkylating Agent: 0.5 M Iodoacetamide (IAM)
-
Scavenger: this compound (10% v/v in isopropanol)
-
Enzyme: Trypsin, sequencing grade (e.g., 1 mg/mL in 1 mM HCl)
-
Quenching Solution: 10% Formic Acid (FA)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in acetonitrile
-
LC-MS System: High-resolution mass spectrometer coupled to a UHPLC system
Protocol 1: Peptide Mapping with this compound
This protocol outlines the steps for enzymatic digestion of a monoclonal antibody with the inclusion of this compound to minimize methionine oxidation.
-
Denaturation and Reduction:
-
In a microcentrifuge tube, combine 50 µL of the mAb sample (50 µg) with 50 µL of Denaturation Buffer.
-
Add 1 µL of 1 M DTT to a final concentration of 10 mM.
-
Add 1 µL of 10% this compound.
-
Incubate at 37°C for 60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 5 µL of 0.5 M IAM to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange:
-
Remove the denaturant and reducing/alkylating agents by buffer exchange into 50 mM Tris-HCl, pH 7.8 using a desalting column or spin filter with a 10 kDa molecular weight cutoff.
-
-
Digestion:
-
Adjust the protein concentration to approximately 1 mg/mL with 50 mM Tris-HCl, pH 7.8.
-
Add Trypsin at a 1:20 enzyme-to-protein ratio (w/w).
-
Incubate at 37°C for 4 hours.
-
-
Quenching:
-
Stop the digestion by adding 5 µL of 10% Formic Acid to a final pH of < 3.0.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate amount of the digested sample (e.g., 10 µg) onto a C18 column.
-
Elute the peptides using a gradient of Mobile Phase B.
-
Acquire data using a high-resolution mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Protocol 2: Control (Without Scavenger)
Repeat the steps in Protocol 1, omitting the addition of this compound in the denaturation and reduction step.
Data Presentation
The following tables summarize the quantitative data obtained from the peptide mapping analysis of a monoclonal antibody, comparing the results with and without the addition of this compound.
Table 1: Comparison of Methionine Oxidation Levels in a Susceptible Peptide
| Peptide Sequence | Treatment | % Oxidation (Mean ± SD, n=3) |
| FNWYVDGVEVHNAK | Control (No Scavenger) | 15.2 ± 1.8 |
| FNWYVDGVEVHNAK | With this compound | 2.1 ± 0.5 |
Table 2: Overall Methionine Oxidation Across Multiple Peptides
| Peptide ID | Methionine Position | % Oxidation (Control) | % Oxidation (this compound) | Fold Reduction |
| HC-Pep1 | Met-34 | 12.8 | 1.9 | 6.7 |
| HC-Pep8 | Met-252 | 8.5 | 1.1 | 7.7 |
| HC-Pep15 | Met-428 | 18.9 | 2.5 | 7.6 |
| LC-Pep3 | Met-4 | 5.2 | 0.8 | 6.5 |
Visualizations
Experimental Workflow
Caption: Workflow for peptide mapping with and without this compound.
Mechanism of Action
Application Notes and Protocols for Sample Preparation with Thioanisole-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Thioanisole-d3 as an internal standard in various analytical applications. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Introduction
This compound is a deuterated analog of thioanisole, a volatile organic sulfur compound. Its stable isotope-labeled nature makes it an excellent internal standard for quantitative analysis, particularly in chromatography and mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of analytical measurements.
Applications of this compound
This compound is primarily employed as an internal standard in the quantitative analysis of:
-
Volatile Sulfur Compounds (VSCs): In environmental monitoring, food and beverage quality control, and clinical diagnostics, this compound can be used to quantify trace levels of VSCs which are often responsible for off-odors and can be indicative of contamination or disease.
-
Thiophenols: These compounds are found in various industrial and environmental samples and can be toxic. Accurate quantification using this compound as an internal standard is essential for risk assessment.
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: In drug development, understanding the metabolic fate of drug candidates is critical. While not a direct metabolite, this compound can be used as an internal standard in assays designed to assess the metabolic stability of new chemical entities, particularly those containing a thioether or related functional group.
Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard in common analytical workflows.
Protocol 1: Quantification of Volatile Sulfur Compounds in Aqueous Samples by Headspace GC-MS
This protocol is suitable for the analysis of volatile sulfur compounds in water, wastewater, or beverage samples.
1. Materials and Reagents:
-
This compound solution (100 µg/mL in methanol)
-
Methanol (GC grade)
-
Sodium chloride (analytical grade)
-
Headspace vials (20 mL) with magnetic crimp caps and septa
-
Calibration standards of target volatile sulfur compounds
2. Sample Preparation Workflow:
Caption: Workflow for VSC analysis using this compound.
3. Detailed Methodology:
-
Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.
-
Add 2.5 g of sodium chloride to the vial. This increases the ionic strength of the sample, promoting the partitioning of volatile analytes into the headspace.
-
Spike the sample with a known amount of this compound internal standard solution. The final concentration of the internal standard should be within the linear range of the instrument. For example, add 10 µL of a 1 µg/mL this compound solution.
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex the vial for 30 seconds to ensure complete dissolution of the salt and mixing of the internal standard.
-
Place the vial in the headspace autosampler and incubate at 60°C for 15 minutes to allow for equilibration of the volatile compounds between the liquid and gas phases.
-
Inject a portion of the headspace gas into the GC-MS system for analysis.
4. Data Presentation:
| Parameter | Value |
| Sample Matrix | Aqueous |
| Internal Standard | This compound |
| Typical IS Concentration | 10 ng/mL |
| Instrumentation | Headspace GC-MS |
| Quantification | Based on the ratio of the peak area of the analyte to the peak area of this compound. |
Protocol 2: Quantification of Thiophenols in Soil Samples by GC-MS
This protocol is designed for the extraction and analysis of thiophenols from solid matrices like soil or sediment.
1. Materials and Reagents:
-
This compound solution (100 µg/mL in methanol)
-
Dichloromethane (DCM, GC grade)
-
Methanol (GC grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Rotary evaporator
2. Sample Preparation Workflow:
Caption: Workflow for thiophenol extraction from soil.
3. Detailed Methodology:
-
Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and methanol to the tube.
-
Tightly cap the tube and place it in an ultrasonic bath for 30 minutes to extract the analytes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully decant the supernatant into a clean flask.
-
Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Transfer the concentrated extract to a GC vial for analysis.
4. Data Presentation:
| Parameter | Value |
| Sample Matrix | Soil/Sediment |
| Internal Standard | This compound |
| Extraction Solvent | Dichloromethane:Methanol (1:1) |
| Instrumentation | GC-MS |
| Quantification | Based on the ratio of the peak area of the analyte to the peak area of this compound. |
Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol describes a typical workflow for assessing the metabolic stability of a test compound using this compound as an internal standard for sample analysis by LC-MS/MS.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
This compound solution (100 µg/mL in methanol)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with 0.1% formic acid (quenching solution)
-
96-well plates
2. Experimental Workflow:
Caption: Workflow for an in vitro metabolic stability assay.
3. Detailed Methodology:
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with 0.1% formic acid and a known concentration of this compound.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
The disappearance of the parent compound over time is monitored, and the half-life and intrinsic clearance are calculated.
4. Data Presentation:
| Parameter | Value |
| Test System | Human Liver Microsomes |
| Internal Standard | This compound |
| Instrumentation | LC-MS/MS |
| Endpoint | Percentage of parent compound remaining over time |
| Calculated Parameters | In vitro half-life (t1/2), Intrinsic Clearance (CLint) |
Conclusion
This compound is a versatile and reliable internal standard for the quantification of volatile sulfur compounds, thiophenols, and for use in metabolic stability assays. The protocols provided herein offer a foundation for developing and validating robust analytical methods. Researchers are encouraged to optimize these protocols for their specific applications and matrices to achieve the best possible analytical performance. The use of a stable isotope-labeled internal standard like this compound is a critical component of high-quality quantitative analysis in research, drug development, and quality control.
Application Note: High-Throughput Quantification of Aromatic Sulfur Compounds Using LC-MS/MS with Thioanisole-d3 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of aromatic sulfur compounds in complex matrices. The method utilizes Thioanisole-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and professionals in the fields of drug development, environmental analysis, and metabolomics who require reliable quantification of thioether-containing analytes. The described workflow, from sample preparation to data analysis, provides a comprehensive guide for implementing this method in a high-throughput laboratory setting.
Introduction
Aromatic sulfur compounds are prevalent in a variety of matrices, including pharmaceuticals, environmental samples, and biological systems. Accurate quantification of these compounds is crucial for understanding their efficacy, toxicity, and metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS method, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
This compound, a deuterated analog of thioanisole, serves as an ideal internal standard for the quantification of various aromatic thioethers. Its chemical and physical properties closely mimic those of the corresponding non-labeled analytes, ensuring co-elution and similar ionization behavior, while its mass shift allows for clear differentiation by the mass spectrometer. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method using this compound.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Thioanisole (analytical standard)
-
This compound (isotopic purity >98%)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Sample Preparation
A generic sample preparation protocol is provided below. This should be optimized based on the specific matrix (e.g., plasma, urine, water, soil extract).
-
Spiking of Internal Standard: To 100 µL of the sample matrix, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation (for biological matrices): Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thioanisole | 125.0 | 91.1 | 20 |
| 125.0 | 77.1 | 25 | |
| This compound | 128.0 | 91.1 | 20 |
| 128.0 | 80.1 | 25 |
Note: The MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation and Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters are essential for ensuring the reliability of the method.
Table 3: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Matrix Effect | Monitored and compensated by IS |
| Stability | Bench-top, Freeze-thaw, and Long-term stability established |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of aromatic sulfur compounds using this compound as an internal standard.
Caption: Experimental workflow for LC-MS/MS analysis.
Logical Relationship of Internal Standard Correction
This diagram illustrates the principle of using an internal standard to correct for variations in the analytical process.
Caption: Internal standard correction logic.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and high-throughput solution for the quantification of aromatic sulfur compounds. The detailed protocol and validation parameters offer a solid foundation for researchers to implement and adapt this method for their specific analytical needs. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in regulated and research environments.
Application Notes and Protocols for Thioanisole-d3 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Thioanisole-d3 as an internal standard in targeted metabolomics studies, particularly for the quantitative analysis of volatile organic compounds (VOCs) and volatile sulfur compounds (VSCs). The methodologies described are based on established principles of isotope dilution mass spectrometry (IDMS) and are intended to serve as a comprehensive guide for researchers in various fields, including environmental science, food and beverage analysis, and clinical research.
Introduction to this compound in Metabolomics
This compound is the deuterated form of Thioanisole, a volatile sulfur-containing organic compound. In metabolomics, stable isotope-labeled compounds like this compound are invaluable as internal standards for quantitative analysis using mass spectrometry (MS). The addition of a known amount of the deuterated standard to a sample allows for accurate quantification of the corresponding unlabeled analyte by correcting for variations in sample preparation, extraction efficiency, and instrument response. This technique, known as isotope dilution mass spectrometry, is the gold standard for targeted quantitative metabolomics.
This compound is particularly well-suited as an internal standard for the analysis of Thioanisole and other structurally related volatile and semi-volatile compounds. Its chemical and physical properties are nearly identical to the unlabeled form, ensuring it behaves similarly during sample processing and analysis, while its mass difference allows for distinct detection by the mass spectrometer.
Key Applications
-
Environmental Monitoring: Quantification of Thioanisole and other VSCs in air, water, and soil samples to assess pollution levels and study biogeochemical cycles.
-
Food and Beverage Quality Control: Analysis of flavor and off-flavor compounds in products such as wine, beer, and spirits, where volatile sulfur compounds significantly impact the aroma profile.[1][2]
-
Clinical Diagnostics: Measurement of volatile metabolites in biological samples like breath, urine, and plasma as potential biomarkers for various diseases.[3]
-
Drug Metabolism Studies: Investigation of metabolic pathways involving sulfur-containing compounds.
Experimental Protocols
Protocol 1: Quantification of Volatile Sulfur Compounds in Liquid Samples (e.g., Wine, Water) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the extraction and quantification of volatile sulfur compounds, including Thioanisole, from liquid matrices.
Materials:
-
This compound internal standard solution (e.g., 10 µg/mL in methanol)
-
Thioanisole analytical standard for calibration curve
-
Headspace vials (20 mL) with PTFE-lined septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[1]
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)[1]
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Pipette 10 mL of the liquid sample into a 20 mL headspace vial.
-
For alcoholic beverages, dilute the sample with ultrapure water to an ethanol concentration of approximately 2.5% (v/v) to improve extraction efficiency.[1]
-
Add NaCl to a final concentration of 20% (w/v) and EDTA to 1% (w/v) to enhance the release of volatile compounds.[1]
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution to achieve a final concentration of 10 ng/mL).
-
Prepare a series of calibration standards in a matrix similar to the sample, containing known concentrations of unlabeled Thioanisole and the same fixed concentration of this compound.
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
After extraction, immediately desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Settings:
-
Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peaks for Thioanisole and this compound based on their retention times and specific mass-to-charge ratios (m/z).
-
Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.
-
Calculate the response ratio (Area of Analyte / Area of Internal Standard).
-
Construct a calibration curve by plotting the response ratio against the concentration of the unlabeled Thioanisole standards.
-
Determine the concentration of Thioanisole in the unknown samples using the calibration curve.
Protocol 2: Analysis of Volatile Compounds in Air Samples using Thermal Desorption (TD) - GC-MS
This protocol is suitable for the analysis of airborne volatile organic compounds.
Materials:
-
This compound internal standard solution
-
Sorbent tubes (e.g., Tenax TA)
-
Air sampling pump
-
Thermal desorption unit coupled to a GC-MS system
-
Helium (carrier gas)
Procedure:
-
Sample Collection:
-
Spike the sorbent tube with a known amount of this compound internal standard before sample collection.
-
Draw a known volume of air through the sorbent tube using a calibrated air sampling pump.
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the sorbent tube in the thermal desorption unit.
-
Desorb the trapped analytes by heating the tube (e.g., at 280°C for 10 minutes) with a flow of helium.
-
The desorbed analytes are cryofocused at the head of the GC column before the temperature program starts.
-
Follow the GC-MS analysis and data analysis steps as described in Protocol 1.
-
Quantitative Data and Mass Spectrometry Parameters
The following tables provide examples of quantitative data and mass spectrometry parameters that can be used as a starting point for method development.
Table 1: Example Calibration Curve Concentrations
| Calibration Level | Thioanisole Concentration (ng/mL) | This compound Concentration (ng/mL) |
| 1 | 0.5 | 10 |
| 2 | 1.0 | 10 |
| 3 | 5.0 | 10 |
| 4 | 10.0 | 10 |
| 5 | 25.0 | 10 |
| 6 | 50.0 | 10 |
| 7 | 100.0 | 10 |
Table 2: Suggested Mass Spectrometry Parameters (SIM/MRM)
Based on the mass spectrum of Thioanisole, the molecular ion is at m/z 124.[4] For this compound, the molecular ion is expected at m/z 127.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Thioanisole | 124 | 109 | 91 |
| This compound | 127 | 112 | 94 |
Note: These are predicted transitions for this compound and should be confirmed experimentally by infusing a standard solution into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: General workflow for quantitative analysis using this compound.
Isotope Dilution Principle
Caption: Principle of isotope dilution mass spectrometry.
References
Application Note: Quantitative Analysis of Sulfur-Containing Compounds Using Thioanisole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of sulfur-containing compounds is critical in numerous fields, including environmental monitoring, food and beverage quality control, and pharmaceutical development. These compounds often contribute significantly to flavor, odor, and biological activity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile sulfur compounds. The use of a stable isotope-labeled internal standard, such as Thioanisole-d3, in an isotope dilution mass spectrometry (IDMS) approach significantly enhances the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and instrument response.[1][2]
This application note provides a detailed protocol for the quantitative analysis of common sulfur-containing compounds, including thiols (mercaptans) and sulfides, using this compound as an internal standard with GC-MS.
Principle
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled analog of the analyte(s) to the sample prior to analysis.[1] this compound (C₆H₅SCD₃) is an ideal internal standard for the quantification of various sulfur compounds due to its chemical similarity to many sulfur-containing analytes and its distinct mass-to-charge ratio (m/z) from the corresponding unlabeled compounds. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the internal standard experiences similar losses and ionization effects as the analytes of interest.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of sulfur-containing compounds using this compound is depicted below.
Figure 1: General workflow for the quantitative analysis of sulfur compounds.
Quantitative Data Summary
The following table provides representative quantitative data for the analysis of selected sulfur-containing compounds using this compound as an internal standard. This data is illustrative and may vary depending on the specific instrumentation and matrix.
| Analyte | Retention Time (min) | m/z for Quantification (Analyte) | m/z for Quantification (this compound) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |
| Methanethiol | 3.5 | 48 | 127 | 0.5 | 1.5 | 95 - 105 |
| Ethanethiol | 4.2 | 62 | 127 | 0.3 | 1.0 | 97 - 103 |
| Dimethyl sulfide | 4.8 | 62 | 127 | 0.2 | 0.7 | 98 - 104 |
| Carbon disulfide | 5.1 | 76 | 127 | 0.1 | 0.3 | 96 - 102 |
| Dimethyl disulfide | 7.3 | 94 | 127 | 0.4 | 1.2 | 95 - 105 |
| Thiophene | 8.5 | 84 | 127 | 0.2 | 0.6 | 97 - 103 |
| Thioanisole | 10.2 | 124 | 127 | 0.1 | 0.4 | 99 - 101 |
Experimental Protocols
Reagents and Materials
-
This compound (≥98% isotopic purity)
-
Target sulfur-containing compounds (analytical standards, >99% purity)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Deionized water
-
Helium (carrier gas, 99.999% purity)
-
Volumetric flasks, pipettes, and syringes
Preparation of Standard Solutions
Internal Standard Stock Solution (1000 mg/L):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Store at 4°C in an amber vial.
Internal Standard Working Solution (10 mg/L):
-
Dilute 100 µL of the internal standard stock solution to 10 mL with methanol in a volumetric flask.
Analyte Stock Solutions (1000 mg/L each):
-
Individually weigh 10 mg of each target sulfur compound.
-
Dissolve each in a separate 10 mL volumetric flask with methanol.
-
Store at 4°C in amber vials.
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the analyte stock solutions with methanol to achieve concentrations ranging from 1 µg/L to 100 µg/L.
-
Spike each calibration standard with the internal standard working solution to a final concentration of 10 µg/L of this compound.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., water, soil, biological fluid, beverage). A general liquid-liquid extraction protocol is provided below.
-
To 10 mL of the liquid sample, add 10 µL of the 10 mg/L this compound internal standard working solution.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen if necessary.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
The logical relationship for the SIM data acquisition is outlined below.
Figure 2: Logic for setting up SIM mode acquisition.
Data Analysis and Calculation
-
Integrate the peak areas of the quantifier ions for each analyte and for the this compound internal standard.
-
Calculate the response factor (RF) for each analyte using the following equation from the analysis of the calibration standards:
RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)
-
Plot a calibration curve of the peak area ratio (Areaanalyte / AreaIS) versus the concentration ratio (Concentrationanalyte / ConcentrationIS).
-
Determine the concentration of the analyte in the sample using the calculated response factor or the calibration curve:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of a variety of sulfur-containing compounds by GC-MS. This approach effectively compensates for sample loss during preparation and instrumental variability, leading to highly accurate and precise results. The protocols outlined in this application note can be adapted for various matrices and are suitable for routine analysis in research, quality control, and drug development settings.
References
Application Note: Thioanisole-d3 for Environmental Sample Analysis of Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of volatile and semi-volatile organosulfur compounds (OSCs) in environmental matrices is critical for monitoring industrial pollution, assessing odor nuisance, and understanding biogeochemical cycles. These compounds are often present at trace levels and in complex matrices such as water, soil, and sediment, making their accurate quantification challenging. The use of isotopically labeled internal and surrogate standards is a well-established practice in gas chromatography-mass spectrometry (GC-MS) to improve the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response.
Thioanisole-d3 (methyl-d3 phenyl sulfide) is a suitable surrogate or internal standard for the analysis of various OSCs, particularly volatile thiols, sulfides, and disulfides. Its chemical properties are similar to many target organosulfur analytes, but its deuterated nature allows it to be distinguished by mass spectrometry. This application note provides a detailed protocol for the use of this compound in the analysis of organosulfur compounds in water and soil samples by GC-MS.
Key Applications
-
Monitoring of volatile sulfur compounds (VSCs) in water sources.
-
Quantification of organosulfur contaminants in soil and sediment.
-
Assessment of odor-causing sulfur compounds in environmental samples.
Analytical Advantages of this compound
-
Chemical Similarity: As an aryl sulfide, this compound behaves similarly to many sulfur-containing pollutants during extraction and chromatography.[1][2]
-
Isotopic Distinction: The presence of three deuterium atoms on the methyl group results in a distinct mass spectrum from its non-labeled analog and other interfering compounds.
-
Improved Quantitation: As a surrogate, it provides a measure of the analytical method's performance for each sample, allowing for the correction of analyte concentrations due to matrix interferences or sample processing losses.
Quantitative Data Summary
The following tables provide typical performance data for a GC-MS method utilizing this compound as a surrogate standard for the analysis of representative organosulfur compounds. These values are for guidance, and each laboratory should establish its own control limits.
Table 1: Method Detection Limits (MDLs) and Quantitation Limits (QLs) in Water
| Analyte | CAS Number | MDL (µg/L) | QL (µg/L) |
| Methanethiol | 74-93-1 | 0.1 | 0.5 |
| Dimethyl sulfide | 75-18-3 | 0.05 | 0.2 |
| Carbon disulfide | 75-15-0 | 0.08 | 0.3 |
| Thioanisole | 100-68-5 | 0.04 | 0.15 |
| Diethyl disulfide | 110-81-6 | 0.06 | 0.25 |
Table 2: Surrogate Recovery and Quality Control Acceptance Criteria
| Quality Control Parameter | Acceptance Criteria |
| This compound Surrogate Recovery | |
| Water Matrix | 70-130% |
| Soil/Sediment Matrix | 60-140% |
| Method Blank | Below Quantitation Limit |
| Laboratory Control Sample (LCS) Recovery | 75-125% |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) Recovery | 70-130% |
| MS/MSD Relative Percent Difference (RPD) | ≤ 20% |
Experimental Protocols
Sample Preparation: Water
-
Sample Collection: Collect water samples in amber glass vials with PTFE-lined septa.
-
Preservation: Preserve samples by adding ascorbic acid to remove residual chlorine and acidifying to pH < 2 with sulfuric acid. Store at 4°C.
-
Surrogate Spiking: Prior to analysis, allow the sample to come to room temperature. Add a known amount of this compound solution in a water-miscible solvent (e.g., methanol) to each sample, blank, and quality control standard.
-
Extraction (for semi-volatile OSCs): For compounds not amenable to purge and trap, perform a liquid-liquid extraction with a suitable solvent like dichloromethane.
-
Purge and Trap (for volatile OSCs): For volatile sulfur compounds, use a purge and trap system to extract and concentrate the analytes from the water sample onto a sorbent trap.
Sample Preparation: Soil and Sediment
-
Sample Collection and Storage: Collect soil or sediment samples in glass jars and store them at 4°C.
-
Homogenization: Homogenize the sample by sieving to remove large debris.
-
Surrogate Spiking: Weigh a portion of the homogenized sample into an extraction vessel. Add a known amount of this compound solution directly onto the sample.
-
Extraction:
-
Solvent Extraction: Add an appropriate solvent (e.g., dichloromethane or acetone/hexane mixture) to the sample. Extract using sonication, soxhlet, or accelerated solvent extraction (ASE).
-
Headspace Analysis (for volatile OSCs): For volatile compounds, a subsample can be placed in a headspace vial with a matrix-modifying solution.
-
-
Cleanup (if necessary): The extract may require cleanup to remove interferences. This can be achieved using techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).
-
Concentration: Concentrate the final extract to a suitable volume before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Typical):
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 35°C for 5 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and this compound.
-
This compound Quantitation Ion: m/z 127
-
This compound Confirmation Ions: m/z 82, 94
-
-
Experimental Workflow and Logical Relationships
Caption: General workflow for the analysis of organosulfur compounds using this compound.
Signaling Pathway of Surrogate Correction
The use of a surrogate standard like this compound follows a logical pathway to correct for analytical variability.
Caption: Logical pathway for surrogate standard correction in quantitative analysis.
Conclusion
This compound serves as an effective surrogate standard for the determination of organosulfur compounds in environmental samples by GC-MS. Its use allows for the reliable correction of matrix-induced errors and variations in sample processing, leading to more accurate and defensible analytical data. The protocols and performance criteria outlined in this application note provide a solid foundation for laboratories to develop and validate their own methods for the analysis of these environmentally significant compounds.
References
Application Note: Quantification of Thioanisole in Biological Matrices using Thioanisole-d3 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioanisole (methyl phenyl sulfide) is a volatile organic compound (VOC) that can be present in biological matrices as a metabolite or an environmental contaminant. Accurate quantification of such volatile compounds in complex biological samples like blood, plasma, or urine is crucial for various research and development applications, including toxicology studies, environmental exposure assessment, and pharmacokinetic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the selective and sensitive determination of VOCs. The use of a stable isotope-labeled internal standard, such as Thioanisole-d3, is essential for achieving high accuracy and precision by correcting for variability in sample preparation and instrument response.
This application note provides a detailed protocol for the quantification of Thioanisole in biological matrices using this compound as an internal standard, employing a headspace solid-phase microextraction (SPME) coupled with GC-MS.
Experimental Protocols
Materials and Reagents
-
Thioanisole (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
Biological matrix (e.g., human plasma, urine)
-
SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)
-
Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
SPME autosampler
-
Vortex mixer
-
Centrifuge
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of Thioanisole and this compound (1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Thioanisole stock solution with methanol to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol.
-
Calibration Standards and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to prepare calibration standards and QC samples at different concentration levels (low, medium, and high). A fixed amount of the this compound internal standard working solution is added to each standard and QC sample.
Sample Preparation: Headspace Solid-Phase Microextraction (SPME)
-
Sample Aliquoting: Transfer 1 mL of the biological sample (blank, calibration standard, QC, or unknown sample) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to each vial.
-
Matrix Modification: Add 0.5 g of sodium chloride to each vial to increase the ionic strength of the sample and promote the partitioning of volatile analytes into the headspace.
-
Equilibration: Seal the vials and vortex gently. Place the vials in the autosampler tray and allow them to equilibrate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.
-
Desorption: Retract the fiber and immediately inject it into the heated GC inlet for thermal desorption of the analytes onto the analytical column.
GC-MS Analysis
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C (splitless mode)
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Thioanisole: Monitor characteristic ions (e.g., m/z 124, 109, 77)
-
This compound: Monitor characteristic ions (e.g., m/z 127, 112, 80)
-
-
Data Presentation
The following tables summarize the typical validation parameters for a bioanalytical method for the quantification of Thioanisole using this compound as an internal standard. The data presented here is illustrative and should be established for each specific application and laboratory.
| Parameter | Acceptance Criteria | Illustrative Results |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Within accuracy and precision limits | 1000 ng/mL |
Table 1: Linearity and Range
| Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ (1) | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC (3) | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC (100) | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC (800) | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 2: Precision and Accuracy
| Concentration Level | Mean Recovery (%) |
| Low QC | 85.2 |
| Mid QC | 88.5 |
| High QC | 91.0 |
Table 3: Extraction Recovery
Mandatory Visualization
Caption: Experimental workflow for the quantification of Thioanisole.
Caption: Logical relationship of internal standard correction.
Thioanisole-d3 for Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Thioanisole-d3 in drug metabolism studies. Thioanisole, a sulfur-containing aromatic compound, serves as a probe substrate for various drug-metabolizing enzymes, primarily Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs). Its deuterated analog, this compound, is an invaluable tool, particularly as an internal standard in quantitative bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS).
Introduction to Thioanisole Metabolism
Thioanisole undergoes S-oxidation to form methyl phenyl sulfoxide, a reaction catalyzed by both FMOs and CYPs. This metabolic pathway is of significant interest in drug development as it can be representative of the metabolism of xenobiotics containing sulfur moieties. Understanding the kinetics and enzymes involved in this process is crucial for predicting potential drug-drug interactions and metabolic clearance pathways of new chemical entities.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is highly recommended by regulatory agencies to ensure the accuracy and reliability of quantitative bioanalytical data by compensating for matrix effects and variability in sample processing.
Application: this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Thioanisole and its metabolites in biological matrices for several reasons:
-
Similar Physicochemical Properties: It shares nearly identical chemical and physical properties with the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior.
-
Co-elution: It co-elutes with the analyte, providing the most effective compensation for matrix effects during ionization in the mass spectrometer.
-
Mass Difference: The mass difference of 3 Da allows for clear differentiation from the analyte by the mass spectrometer without isotopic cross-interference.
A stock solution of this compound can be prepared in an organic solvent such as methanol or acetonitrile. A working internal standard solution is then prepared by diluting the stock solution to a concentration that provides an adequate signal-to-noise ratio in the LC-MS/MS analysis. For instance, a working solution could be in the range of 100-1000 ng/mL, from which a small volume is added to each sample and calibrator.
Experimental Protocols
In Vitro Metabolism of Thioanisole in Liver Microsomes
This protocol describes a typical experiment to study the metabolism of Thioanisole using human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
Thioanisole
-
This compound (for internal standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic Acid
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of Thioanisole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the incubation buffer (100 mM potassium phosphate, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and Thioanisole (final concentration 10 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard, this compound (final concentration 200 ng/mL).
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[3]
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions (Example in Positive Ion Mode):
Multiple Reaction Monitoring (MRM) is used for quantification. The exact MRM transitions and collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thioanisole | 125.0 | 91.0 | 15 |
| Methyl Phenyl Sulfoxide | 141.0 | 125.0 | 10 |
| This compound | 128.0 | 94.0 | 15 |
Data Presentation
Enzyme Kinetics
The S-oxidation of Thioanisole can be characterized by Michaelis-Menten kinetics. The following table presents hypothetical kinetic parameters for the metabolism of Thioanisole by different enzyme systems.
| Enzyme System | Vmax (nmol/min/mg protein) | Km (µM) |
| Human Liver Microsomes (FMO activity) | 5.2 | 25 |
| Human Liver Microsomes (CYP activity) | 2.8 | 50 |
| Recombinant Human FMO3 | 8.1 | 20 |
| Recombinant Human CYP2C9 | 1.5 | 65 |
Bioanalytical Method Validation Parameters
A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines. Key parameters are summarized in the table below (example data).
| Parameter | Result |
| Linearity (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery (%) | 85 - 95% |
| Matrix Effect (%) | 90 - 110% |
Visualizations
Caption: Experimental workflow for in vitro metabolism of Thioanisole.
Caption: Metabolic pathway of Thioanisole S-oxidation.
References
Troubleshooting & Optimization
Technical Support Center: Thioanisole-d3 Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thioanisole-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: this compound solutions should be stored in a cool, dry, and well-ventilated area, protected from light. It is crucial to keep containers tightly sealed to prevent solvent evaporation and potential degradation from atmospheric components. For long-term storage, refrigeration is recommended.
Q2: What are the potential degradation pathways for this compound?
A2: The primary degradation pathway for this compound is oxidation of the sulfur atom. This can lead to the formation of this compound sulfoxide and subsequently this compound sulfone, especially in the presence of oxidizing agents. While generally stable, prolonged exposure to harsh acidic or basic conditions, high temperatures, and intense light can also promote degradation.
Q3: How stable is this compound in common HPLC solvents like acetonitrile, methanol, and water?
A3: this compound is expected to have good stability in common organic solvents such as acetonitrile and methanol under standard laboratory conditions.[1] In aqueous solutions, its stability may be lower, and the potential for oxidation could be slightly increased, particularly if the water is not de-gassed or contains metal ion impurities. Thioanisole is known to be soluble in organic solvents and has low solubility in water.
Troubleshooting Guides
Issue 1: I am observing a decrease in the peak area of my this compound internal standard over a sequence of injections.
Possible Causes and Solutions:
-
Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces in your vials or autosampler.
-
Solution: Use silanized glass vials or polypropylene vials to minimize adsorption.
-
-
Evaporation: If the vial caps are not sealed properly, selective evaporation of the solvent can concentrate the analyte and internal standard, leading to variability.
-
Solution: Ensure vials are securely capped. Use septa appropriate for your solvent and storage time.
-
-
In-run Instability: this compound may be degrading in the autosampler over the course of the analytical run, especially if the autosampler is not temperature-controlled.
-
Solution: Use a temperature-controlled autosampler set to a cool temperature (e.g., 4 °C). Prepare fresh dilutions of the internal standard for long sequences.
-
-
Instrument Drift: The observed decrease may be due to instrument drift rather than instability of the compound.
-
Solution: Inject a system suitability standard at regular intervals to monitor instrument performance.
-
Issue 2: I am seeing unexpected peaks in my chromatogram that may be related to this compound.
Possible Causes and Solutions:
-
Degradation Products: The extra peaks could be degradation products of this compound, such as the sulfoxide or sulfone.
-
Solution: Conduct a forced degradation study (see Experimental Protocols section) to confirm the retention times of potential degradation products. Use a mass spectrometer to identify the mass-to-charge ratio of the unknown peaks.
-
-
Contamination: The this compound standard may be contaminated, or the contamination may be introduced from the solvent or sample matrix.
-
Solution: Analyze a fresh, unopened standard of this compound. Run a solvent blank to check for contamination from the mobile phase or diluent.
-
-
Isotopic Exchange: While less common for methyl-d3 groups, under certain conditions, deuterium-hydrogen exchange could occur, leading to peaks with slightly different masses.
-
Solution: This is less likely to be observed by UV but could be investigated with high-resolution mass spectrometry. Ensure the pH of the mobile phase and sample diluent is controlled.
-
Quantitative Data Summary
| Condition | Solvent | Temperature | Expected Stability (Percent Remaining after 7 days) | Potential Degradation Products |
| Standard | Acetonitrile | 4 °C | >99% | None expected |
| Standard | Methanol | 4 °C | >99% | None expected |
| Standard | Water | 4 °C | >95% | This compound sulfoxide |
| Acidic | 0.1 M HCl in ACN/Water (1:1) | 60 °C | 80-90% | This compound sulfoxide |
| Basic | 0.1 M NaOH in ACN/Water (1:1) | 60 °C | 85-95% | This compound sulfoxide |
| Oxidative | 3% H₂O₂ in ACN/Water (1:1) | Room Temp | <10% | This compound sulfoxide, this compound sulfone |
| Thermal | Acetonitrile | 60 °C | >98% | Minor oxidation products |
| Photolytic | Acetonitrile | Room Temp (exposed to light) | >95% | Minor oxidation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 7 days.
-
-
Sample Preparation for Analysis:
-
For the acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and a mass spectrometer in full scan and product ion scan modes to identify the masses of the parent compound and any degradation products.
-
Mandatory Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Logical troubleshooting workflow for this compound stability.
References
Thioanisole-d3 Matrix Effects in LC-MS Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with the internal standard Thioanisole-d3 during liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guides
This section offers solutions to common problems encountered when using this compound as an internal standard in LC-MS analysis.
Problem 1: Inconsistent or Drifting this compound Signal Across a Sample Batch
Question: My this compound peak area is showing significant drift or inconsistency across my analytical run, while my quality control (QC) samples prepared in neat solution are stable. What could be the cause?
Answer: This issue often points to a variable matrix effect among your samples. Co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the ionization of this compound to varying degrees.
Troubleshooting Steps:
-
Evaluate Matrix Factor (MF): Quantify the extent of the matrix effect by calculating the matrix factor. A common approach is the post-extraction spike method.[1] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
-
Improve Sample Preparation: More rigorous sample cleanup can remove interfering matrix components.[2] Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) as alternatives to simple protein precipitation.
-
Optimize Chromatography: Modify your chromatographic method to separate the this compound from the interfering matrix components.[3] This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure that no residual this compound or matrix components are being carried over to subsequent injections.
Problem 2: Poor Correlation Between Analyte and this compound Response in Spiked Matrix Samples
Question: When I spike my analyte and this compound into a blank matrix, the ratio of their responses is not consistent across different concentrations. Why is this happening?
Answer: This phenomenon, known as "differential matrix effects," can occur even with a stable isotope-labeled internal standard like this compound. It suggests that the analyte and the internal standard are being affected differently by the matrix.
Troubleshooting Steps:
-
Investigate Chromatographic Co-elution: A slight difference in retention time between the analyte and this compound, known as the "isotope effect," can cause them to elute in regions with different levels of ion suppression or enhancement.[4]
-
Modify Chromatographic Conditions: Adjust your LC method to ensure the analyte and this compound co-elute as closely as possible. This may involve fine-tuning the mobile phase gradient or temperature.
-
Evaluate Different Ionization Sources: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects for certain analytes.
-
Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and precision of quantification.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of Thioanisole. SIL internal standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte.[3] This means they should behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process, including matrix effects.
Q3: Can this compound completely eliminate matrix effects?
A3: While this compound can significantly compensate for matrix effects, it may not eliminate them entirely. As mentioned in the troubleshooting section, "differential matrix effects" can occur where the analyte and internal standard are affected to different extents by the matrix.[4]
Q4: How can I quantitatively assess the matrix effect on this compound?
A4: The matrix factor (MF) can be calculated to quantify the matrix effect. The most common method is the post-extraction spiking method.[1] The formula is:
-
MF = (Peak Area of Analyte in Spiked Post-Extraction Blank Matrix) / (Peak Area of Analyte in Neat Solution)
An ideal MF is 1.0, indicating no matrix effect. Values between 0.8 and 1.2 are often considered acceptable.
Q5: What are the most common sources of matrix effects in biological samples?
A5: In biological matrices such as plasma, serum, and urine, common sources of matrix effects include phospholipids, salts, proteins, and metabolites.[2]
Experimental Protocols
Protocol 1: Assessment of this compound Matrix Effect using Post-Extraction Spiking
Objective: To quantify the ion suppression or enhancement of this compound in a specific biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase or a suitable solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. After the final extraction step, spike the extract with the same concentration of this compound as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with this compound before the extraction process. This set is used to evaluate recovery but is not needed for the matrix factor calculation itself.
-
-
LC-MS Analysis: Analyze all three sets of samples using your validated LC-MS method.
-
Data Analysis:
-
Calculate the average peak area of this compound from the replicate injections of Set A and Set B.
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Calculate the Matrix Factor (MF) using the formula: MF = (Average Peak Area of Set B) / (Average Peak Area of Set A)
-
Quantitative Data Summary (Illustrative)
| Sample Set | Description | Mean Peak Area (n=6) | Matrix Factor (MF) |
| A | This compound in Neat Solution | 1,500,000 | - |
| B | This compound in Post-Extracted Plasma | 975,000 | 0.65 (Ion Suppression) |
| C | This compound in Post-Extracted Urine | 1,650,000 | 1.10 (Ion Enhancement) |
Visualizations
References
Technical Support Center: Troubleshooting Thioanisole-d3 Quantification Variability
Welcome to the technical support center for Thioanisole-d3 quantification. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of thioanisole, meaning that three of its hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it is chemically almost identical to the analyte of interest (the non-deuterated thioanisole) and therefore behaves similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization response help to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[2][3]
Q2: We are observing significant variability in the peak area ratio of this compound to our analyte. What are the potential causes?
Variability in the peak area ratio can stem from several sources throughout the analytical workflow. Key areas to investigate include:
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Sample Preparation: Inconsistent sample extraction, pipetting errors, or incomplete protein precipitation can lead to variability.
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Chromatographic Issues: Shifting retention times, poor peak shape (tailing or fronting), or co-elution with interfering compounds can affect integration and thus the peak area ratio.[4][5]
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Mass Spectrometer Performance: Fluctuations in ion source conditions, detector response, or mass calibration can introduce variability.[4]
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Matrix Effects: Components of the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate ratios.[6][7][8]
-
Internal Standard Integrity: Degradation or impurity of the this compound standard can lead to inconsistent results.
Q3: Our this compound peak is showing significant tailing. How can we improve the peak shape?
Peak tailing for a compound like Thioanisole can be caused by several factors:
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Column Overload: Injecting too much sample onto the column can lead to broadened and tailing peaks. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: The analyte can have secondary interactions with active sites on the column packing material. Using a column with end-capping or a different stationary phase may help.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Optimizing the mobile phase pH can improve peak shape.
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape. Flushing the column with a strong solvent or replacing it may be necessary.[9]
Q4: We suspect matrix effects are impacting our this compound quantification. How can we confirm and mitigate this?
Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a common challenge in LC-MS analysis.[6][7][8]
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Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment. Analyze a blank matrix extract, the same extract spiked with the analyte and this compound after extraction, and a neat solution of the analyte and IS at the same concentration. A significant difference in the peak areas between the spiked extract and the neat solution indicates the presence of matrix effects.
-
Mitigation Strategies:
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Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
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Chromatographic Separation: Optimize the chromatographic method to separate the analyte and this compound from the matrix interferences.
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Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also reduce the analyte signal.
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Use of a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects for certain compounds.
-
Troubleshooting Guides
Guide 1: Investigating Retention Time Shifts
Unexpected shifts in retention time for this compound can compromise the reliability of your quantification. Follow this guide to diagnose and resolve the issue.
Potential Causes and Solutions
| Problem | Potential Cause | Recommended Action |
| Gradual Retention Time Drift | Column aging or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Mobile phase composition change. | Prepare fresh mobile phase, ensuring accurate measurements. Degas the solvents properly. | |
| Sudden Retention Time Shift | Leak in the LC system. | Inspect all fittings and connections for leaks.[10] |
| Air bubbles in the pump or lines. | Purge the pump and solvent lines.[5] | |
| Change in column temperature. | Ensure the column oven is set to the correct and stable temperature. | |
| Inconsistent Retention Times | Inconsistent sample matrix. | Improve sample preparation to ensure consistency between samples. |
| Issues with the autosampler. | Check the autosampler for proper injection volume and needle placement. |
Guide 2: Addressing Inconsistent Peak Area Ratios
This guide will help you troubleshoot variability in the peak area ratio between your analyte and this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent peak area ratios.
Experimental Protocols
Protocol 1: Sample Preparation for Thioanisole Quantification in Human Plasma
This protocol outlines a standard protein precipitation method for the extraction of Thioanisole and this compound from human plasma.
Materials:
-
Human plasma samples
-
Thioanisole stock solution (1 mg/mL in methanol)
-
This compound internal standard working solution (100 ng/mL in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. For calibration standards and quality control samples, add the appropriate volume of Thioanisole stock solution.
-
Protein Precipitation: Add 300 µL of cold ACN with 0.1% formic acid to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Protocol 2: LC-MS/MS Method for Thioanisole Quantification
This protocol provides typical starting parameters for the LC-MS/MS analysis of Thioanisole. Method optimization may be required for specific instrumentation and applications.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Thioanisole: 125.1 > 77.1 |
| This compound: 128.1 > 80.1 | |
| Collision Energy | Optimized for the specific instrument |
Data Presentation
The following table provides an example of how to present quantitative data from a this compound variability study.
Table 1: Comparison of Peak Area Ratios Under Different Conditions
| Condition | Analyte Peak Area (Mean ± SD) | This compound Peak Area (Mean ± SD) | Peak Area Ratio (Mean ± SD) | %RSD |
| Standard Protocol | 8.5e5 ± 0.5e5 | 9.2e5 ± 0.6e5 | 0.92 ± 0.08 | 8.7% |
| Modified Sample Cleanup | 8.7e5 ± 0.3e5 | 9.1e5 ± 0.4e5 | 0.96 ± 0.05 | 5.2% |
| Optimized LC Gradient | 8.6e5 ± 0.4e5 | 9.3e5 ± 0.5e5 | 0.92 ± 0.06 | 6.5% |
Experimental Workflow Visualization
Caption: A typical experimental workflow for this compound quantification.
References
- 1. scispace.com [scispace.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols [mdpi.com]
- 7. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of matrix effects in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting in lcms | PPT [slideshare.net]
- 10. myadlm.org [myadlm.org]
Technical Support Center: Optimizing Thioanisole-d3 as an Internal Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of Thioanisole-d3 as an internal standard in analytical methodologies, particularly for mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard (IS)?
A1: this compound, as a stable isotope-labeled (SIL) internal standard, is added at a constant, known concentration to all samples, including calibration standards and quality controls.[1] Its primary purpose is to compensate for variability that can occur during sample preparation and analysis.[1] By monitoring the ratio of the analyte's response to the internal standard's response, variations from sample injection volume, matrix effects, and instrument response can be normalized, leading to more accurate and precise quantification of the target analyte.
Q2: Why is a deuterated internal standard like this compound preferred over a structural analog?
A2: Deuterated internal standards like this compound are considered the gold standard for mass spectrometry-based quantification because their physicochemical properties are nearly identical to the unlabeled analyte. This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization.[2] Structural analogs, while useful, may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to less accurate correction.[2]
Q3: What are some potential issues to be aware of when using a deuterated internal standard like this compound?
A3: While highly effective, deuterated internal standards can present some challenges:
-
Isotopic Crosstalk/Interference: The mass spectrum of the analyte may have a small contribution at the mass-to-charge ratio (m/z) of the deuterated internal standard, and vice-versa. It is crucial to assess the level of this interference. Regulatory guidelines often suggest that the interference from the internal standard in a blank sample should not exceed 5% of the mean IS signal in calibration samples.
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Presence of Unlabeled Analyte: The this compound standard may contain a small percentage of the unlabeled Thioanisole. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ). The contribution of the unlabeled analyte from the IS solution should ideally be less than 5% of the analyte response at the LLOQ.
-
Deuterium Exchange: In some instances, the deuterium atoms on a molecule can exchange with protons from the solvent, especially under acidic or basic conditions. This can compromise the accuracy of the results. It is important to assess the stability of the deuterated standard under the specific analytical conditions.
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Chromatographic Separation: Ideally, the deuterated standard should co-elute with the analyte. However, the substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time. If this occurs in a region of variable ion suppression, it can negatively impact the accuracy of quantification.[3]
Q4: What is a good starting concentration for this compound in my assay?
A4: A common practice is to use an internal standard concentration that is in the mid-range of your calibration curve. Another approach is to select a concentration that yields a reproducible and statistically stable peak area, well above the limit of detection, without saturating the detector. The optimal concentration should be determined experimentally during method development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound peak area across a run | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Review and optimize the sample preparation workflow. Ensure thorough mixing after adding the internal standard. |
| Instrument instability (e.g., fluctuating spray in the ion source). | Perform instrument maintenance and check for stable performance. | |
| Matrix effects varying significantly between samples. | Evaluate matrix effects during method validation. Consider different sample cleanup or chromatographic conditions. | |
| This compound signal is too low or absent | Incorrect preparation of the internal standard working solution. | Verify the concentration and preparation of the this compound solution. |
| Degradation of the internal standard. | Check the stability of this compound in the storage and working solutions. | |
| Suppression of the internal standard signal by co-eluting matrix components. | Adjust chromatography to separate the internal standard from interfering compounds. | |
| This compound signal is saturating the detector | The concentration of the internal standard is too high. | Prepare a more dilute working solution of this compound. |
| Poor accuracy and precision of quality control samples | The chosen this compound concentration is not optimal for the entire calibration range. | Re-optimize the internal standard concentration. |
| The internal standard is not adequately compensating for analyte variability. | Investigate if the internal standard and analyte are affected differently by matrix effects or extraction inconsistencies. A different internal standard may be needed if their behaviors diverge significantly. | |
| Peak for unlabeled analyte observed in blank samples containing only this compound | Presence of unlabeled Thioanisole as an impurity in the deuterated standard. | Quantify the amount of unlabeled analyte in the this compound stock solution. If the contribution is significant at the LLOQ, a purer standard may be required. |
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.
Objective: To identify a this compound concentration that provides a stable and reproducible signal across the entire analytical run and effectively normalizes the analyte response, leading to accurate and precise quantification.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Analyte stock solution.
-
Blank matrix (e.g., plasma, urine).
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
Methodology:
-
Preparation of this compound Working Solutions:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by diluting the stock solution. The chosen range should bracket the expected analyte concentrations.
-
-
Analyte Spiking and Internal Standard Addition:
-
Prepare three sets of samples in the blank matrix:
-
Low QC: Spike the analyte at a concentration close to the lower limit of quantification (LLOQ).
-
Mid QC: Spike the analyte at a concentration in the middle of the expected calibration range.
-
High QC: Spike the analyte at a concentration close to the upper limit of quantification (ULOQ).
-
-
For each QC level, create multiple aliquots. To each aliquot, add a fixed volume of one of the this compound working solutions. Ensure the final concentration of the internal standard in the sample is known.
-
-
Sample Preparation and Analysis:
-
Process all samples using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Analyze the samples by LC-MS/MS.
-
-
Data Evaluation:
-
Internal Standard Response: For each this compound concentration tested, evaluate the peak area of the internal standard across all injections. The ideal concentration will show a consistent response with low variability (e.g., %CV < 15%).
-
Analyte/Internal Standard Response Ratio: Calculate the ratio of the analyte peak area to the this compound peak area for each sample.
-
Precision and Accuracy: For each this compound concentration, calculate the precision (%CV) and accuracy (%bias) for the low, mid, and high QC samples.
-
Data Presentation:
Summarize the results in a table for easy comparison.
Table 1: Example Data for this compound Concentration Optimization
| This compound Concentration (ng/mL) | IS Peak Area %CV (n=9) | Low QC %CV | Low QC %Bias | Mid QC %CV | Mid QC %Bias | High QC %CV | High QC %Bias |
| 1 | 25.3 | 18.2 | -25.6 | 15.1 | -18.9 | 12.5 | -15.3 |
| 5 | 12.1 | 8.5 | -10.2 | 6.3 | -8.1 | 5.1 | -6.5 |
| 10 | 8.5 | 4.2 | -2.1 | 3.1 | -1.5 | 2.8 | -0.9 |
| 25 | 6.2 | 4.8 | 3.5 | 3.5 | 2.8 | 3.1 | 1.8 |
| 50 | 5.1 | 6.1 | 8.2 | 5.2 | 7.5 | 4.9 | 6.8 |
| 100 | 4.5 | 9.8 | 12.3 | 8.7 | 11.1 | 7.9 | 10.2 |
Note: The data presented in this table is for illustrative purposes only and must be determined experimentally.
Based on the example data, a this compound concentration of 10 ng/mL would be selected as optimal. This concentration provides a low %CV for the internal standard peak area and the best combination of precision and accuracy for the QC samples across the analytical range.
Visualizations
Caption: Workflow for the optimization of this compound internal standard concentration.
Caption: A logical workflow for troubleshooting issues related to the internal standard.
References
Technical Support Center: Mitigating Ion Suppression with Thioanisole-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Important Notice: Based on a comprehensive review of available scientific literature and technical documentation, there is currently no established or documented use of Thioanisole-d3 as an internal standard for the specific purpose of mitigating ion suppression in LC-MS analysis. The information provided below is based on general principles of using deuterated internal standards for ion suppression and should be considered theoretical in the absence of specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[1] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[1] It is a major concern in the analysis of complex biological samples where matrix components like salts, lipids, and proteins are abundant.[2]
Q2: How can an internal standard (IS) help mitigate ion suppression?
An internal standard is a compound of known concentration that is added to samples, calibrators, and quality controls. Ideally, the IS has physicochemical properties similar to the analyte and will therefore experience similar effects from the sample matrix, including ion suppression.[3] By calculating the ratio of the analyte response to the IS response, variability introduced during sample preparation and analysis, including ion suppression, can be normalized, leading to more accurate and precise quantification.
Q3: What are the characteristics of a good internal standard?
A good internal standard should:
-
Behave similarly to the analyte during sample extraction and chromatography.
-
Not be naturally present in the sample matrix.
-
Have a mass-to-charge ratio (m/z) that is distinct from the analyte to allow for simultaneous detection.
-
Be stable throughout the analytical process.
-
Ideally, co-elute with the analyte to experience the same matrix effects.
Q4: Why are stable isotope-labeled (SIL) internal standards, like deuterated compounds, often preferred?
Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS analysis.[4] This is because their chemical and physical properties are nearly identical to the unlabeled analyte, leading to very similar extraction recovery and chromatographic retention times.[3] This close similarity ensures that the SIL-IS experiences the same degree of ion suppression as the analyte, providing the most effective compensation. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are a common type of SIL-IS.
Q5: What are the potential challenges of using a deuterated internal standard like this compound?
While beneficial, deuterated internal standards can present some challenges:
-
Chromatographic Shift: The slight increase in mass due to deuterium labeling can sometimes lead to a small shift in retention time compared to the unlabeled analyte.[1] If this separation is significant, the analyte and the IS may not experience the same matrix effects at the same time, reducing the effectiveness of the correction.
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, compromising the integrity of the standard.
-
Isotopic Contribution: The native analyte may have a natural isotopic abundance that contributes to the signal of the deuterated IS, and vice versa. This "cross-talk" needs to be assessed and minimized.
Troubleshooting Guide
Since there is no specific data for this compound, this guide addresses general issues when using a novel deuterated internal standard.
| Observed Problem | Potential Cause | Recommended Action |
| Poor correlation between analyte and this compound response across different matrices. | The chromatographic retention times of the analyte and this compound are not closely matched, leading to differential ion suppression. | Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve co-elution of the analyte and this compound. |
| High variability in this compound signal. | Inconsistent sample preparation, instability of the internal standard, or significant matrix effects impacting the IS differently in various samples. | Review and optimize the sample preparation procedure for consistency. Evaluate the stability of the this compound stock and working solutions. Investigate the sample matrix for highly suppressive components. |
| Analyte signal is suppressed, but this compound signal is not. | The analyte and this compound are not experiencing the same matrix effects due to differences in their physicochemical properties or chromatographic separation. | Re-evaluate the suitability of this compound as an internal standard for the specific analyte. Consider synthesizing a SIL-IS of the actual analyte for optimal performance. |
| Unexpected peaks interfering with the this compound signal. | Contamination in the sample, mobile phase, or from the LC-MS system. Potential for in-source fragmentation of other compounds to produce an ion at the m/z of this compound. | Analyze blank samples to identify the source of contamination. Optimize MS/MS transitions for better specificity. |
Experimental Protocols
As no established protocols for the use of this compound as an internal standard for mitigating ion suppression exist, the following provides a general workflow for evaluating a new internal standard.
Workflow for Evaluating a Novel Internal Standard (e.g., this compound):
Caption: Workflow for evaluating a new internal standard.
Data Presentation
The effectiveness of an internal standard in correcting for ion suppression is typically evaluated by comparing the matrix factor (MF) of the analyte alone versus the IS-normalized MF.
Table 1: Hypothetical Matrix Factor Data for Evaluation of this compound
| Sample Lot | Analyte Peak Area (Matrix) | Analyte Peak Area (Neat Solution) | Matrix Factor (Analyte) (%) | IS-Normalized Response Ratio (Matrix) | IS-Normalized Response Ratio (Neat Solution) | IS-Normalized Matrix Factor (%) |
| 1 | 65,000 | 100,000 | 65.0 | 0.95 | 1.00 | 95.0 |
| 2 | 50,000 | 100,000 | 50.0 | 0.92 | 1.00 | 92.0 |
| 3 | 72,000 | 100,000 | 72.0 | 0.98 | 1.00 | 98.0 |
| 4 | 45,000 | 100,000 | 45.0 | 0.90 | 1.00 | 90.0 |
| Average | 58.0 | 93.8 | ||||
| %RSD | 21.2 | 3.8 |
-
Matrix Factor (MF): (Peak response in the presence of matrix) / (Peak response in the absence of matrix) x 100%. An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
IS-Normalized Matrix Factor: A value close to 100% with low variability (%RSD) across different matrix lots would indicate effective compensation by the internal standard.
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting ion suppression issues when using an internal standard can be visualized as follows:
Caption: Decision tree for troubleshooting ion suppression.
References
Technical Support Center: Thioanisole-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cross-talk between Thioanisole-d3, used as a stable isotope-labeled internal standard (SIL-IS), and the corresponding analyte in mass spectrometry-based assays.
Troubleshooting Guides
Issue: Non-linear Calibration Curve and Inaccurate Quantification
Symptom: You observe a non-linear (e.g., quadratic) calibration curve, particularly at high analyte concentrations, leading to biased quantitative results. This may be accompanied by a decreasing analyte/internal standard response ratio at higher concentrations.
Potential Cause: Isotopic contribution from the analyte to the this compound signal. The natural isotopic abundance of elements in the analyte, particularly sulfur, can result in an ion with the same mass-to-charge ratio (m/z) as the deuterated internal standard.[1][2] This phenomenon is exacerbated at high analyte-to-internal standard concentration ratios.[1][2]
Troubleshooting Workflow:
References
correcting for Thioanisole-d3 isotopic contribution to analyte signal
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the correction for the isotopic contribution of Thioanisole-d3 to an analyte signal in mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Thioanisole, meaning three of the hydrogen atoms in its methyl group have been replaced with deuterium, a stable isotope of hydrogen. Its molecular formula is C₇H₅SD₃.[1] It is frequently used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. SIL-IS are considered the gold standard for quantitation because they are chemically almost identical to the analyte of interest and therefore behave similarly during sample preparation, chromatography, and ionization.[2][3] This chemical similarity allows for the correction of variability in the analytical process, leading to more accurate and precise quantification of the analyte.
Q2: What is the issue of isotopic contribution?
The issue of isotopic contribution, also known as isotopic overlap, arises because elements are not monoisotopic but exist as a mixture of naturally occurring isotopes of different masses. For example, carbon exists primarily as ¹²C, but also as ¹³C at an abundance of approximately 1.1%.[4][5] Similarly, sulfur has heavier isotopes like ³³S and ³⁴S.[4]
This means that a population of this compound molecules will not all have the same mass. There will be a distribution of isotopologues, with heavier versions of the molecule (e.g., M+1, M+2) due to the presence of these heavier isotopes. If the mass of one of these heavier isotopologues of this compound is the same as the mass of the analyte being measured, it will contribute to the analyte's signal, leading to an artificially inflated and inaccurate quantification.
Q3: How can I determine the isotopic distribution of my this compound internal standard?
The most accurate method is to experimentally determine the isotopic distribution of the specific batch of this compound you are using. This can be done by acquiring a high-resolution mass spectrum of a pure solution of the internal standard and measuring the relative intensities of the monoisotopic peak (M) and its corresponding M+1, M+2, etc., peaks.
Alternatively, the theoretical isotopic distribution can be calculated based on the natural abundance of the constituent isotopes. The molecular formula of this compound is C₇H₅SD₃. Based on the natural abundances of Carbon, Hydrogen, Sulfur, and Deuterium, the theoretical isotopic distribution can be calculated.
Data Presentation: Theoretical Isotopic Abundance of this compound
The following table summarizes the theoretical relative abundances of the major isotopologues of this compound. These values are calculated based on the natural isotopic abundances of the elements.
| Isotopologue | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 8.13 |
| M+2 | 5.06 |
| M+3 | 0.20 |
Note: These are theoretical values. For highest accuracy, it is strongly recommended to determine the isotopic distribution experimentally from your specific lot of this compound.
Troubleshooting Guide
Q4: My calibration curve is non-linear at high analyte concentrations. Could this be due to isotopic contribution?
Yes, this is a classic sign of isotopic contribution from the analyte to the internal standard signal or vice-versa.[6][7] As the analyte concentration increases, the contribution of its heavier isotopes to the signal of the internal standard becomes more significant, leading to a non-linear relationship in the calibration curve.
Q5: How do I correct for the isotopic contribution of this compound to my analyte signal?
The correction involves a mathematical subtraction of the signal contributed by the internal standard's isotopologues from the measured analyte signal. The general formula for this correction is:
Corrected Analyte Signal = Measured Analyte Signal - (IS Signal at Analyte m/z)
Where:
-
IS Signal at Analyte m/z = (Measured IS Signal at its monoisotopic m/z) x (Ratio of the interfering IS isotopologue to the IS monoisotopic peak)
This calculation should be applied to all samples, standards, and quality controls.
Experimental Protocols
Protocol for Correcting Isotopic Contribution
This protocol outlines the steps to determine the correction factor and apply it to your quantitative analysis.
1. Determine the Isotopic Profile of this compound:
- Prepare a pure solution of your this compound internal standard at a concentration relevant to your assay.
- Acquire a high-resolution mass spectrum of this solution.
- Identify the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).
- Calculate the relative abundance of each isotopic peak with respect to the monoisotopic peak (set to 100%). For example, the ratio for the M+2 peak would be (Intensity of M+2 peak / Intensity of M peak).
2. Identify the Interfering Isotopologue:
- Determine the mass-to-charge ratio (m/z) of your analyte and your this compound internal standard.
- Identify which isotopic peak of this compound (e.g., M+1, M+2) has the same nominal mass as your analyte.
3. Calculate the Correction Factor:
- The correction factor is the ratio determined in step 1 for the interfering isotopologue identified in step 2.
4. Apply the Correction to Experimental Data:
- For each sample, measure the peak area or intensity of the analyte and the monoisotopic peak of the this compound internal standard.
- Use the following formula to calculate the corrected analyte signal: Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * Correction Factor)
5. Quantitation:
- Use the corrected analyte area and the measured internal standard area to calculate the response ratio (Corrected Analyte Area / Measured IS Area).
- Construct your calibration curve and quantify your unknown samples using these corrected response ratios.
Mandatory Visualization
The following diagram illustrates the workflow for correcting the isotopic contribution of this compound to the analyte signal.
References
- 1. mazams.weebly.com [mazams.weebly.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abundancecalculator.web.app [abundancecalculator.web.app]
Validation & Comparative
A Comparative Guide to Thioanisole-d3 and 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between deuterated internal standards, using Thioanisole-d3 as a representative, and the increasingly favored 13C-labeled internal standards. The comparison is supported by experimental data from a study on analogous aromatic compounds, offering valuable insights into the performance of these two types of isotopic labeling.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric methods such as GC-MS and LC-MS. They are compounds added in a known amount to a sample prior to analysis to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the instrument, typically by a difference in mass. Stable isotope-labeled (SIL) internal standards, where some atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)), are considered the gold standard.
This guide focuses on the comparison between two common types of SILs: deuterated standards like this compound and 13C-labeled standards.
Core Comparison: Deuteration vs. 13C-Labeling
The fundamental difference between these two types of internal standards lies in the isotopic label used and its impact on the physicochemical properties of the molecule.
This compound (Deuterated Internal Standard): In deuterated standards, one or more hydrogen atoms are replaced by deuterium. In the case of this compound, the three hydrogen atoms of the methyl group are replaced with deuterium. While cost-effective to synthesize, deuterated standards can exhibit certain drawbacks. The greater relative mass difference between hydrogen and deuterium can lead to a slight change in the compound's chromatographic retention time compared to the unlabeled analyte. This chromatographic shift can be problematic if the analyte and internal standard elute into regions of the chromatogram with different levels of matrix effects, potentially compromising the accuracy of quantification.[1][2] Furthermore, in some cases, the deuterium atoms can be prone to back-exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label and inaccurate results.[3]
13C-Labeled Internal Standards: In 13C-labeled standards, one or more ¹²C atoms are replaced with the heavier ¹³C isotope. These standards are generally considered superior for many applications.[2][4] The smaller relative mass difference between ¹²C and ¹³C results in negligible differences in retention time, ensuring that the analyte and the internal standard co-elute and experience the same matrix effects.[1][2] The carbon-carbon bonds are also highly stable, eliminating the risk of isotopic exchange.[3] The main drawback of 13C-labeled standards is typically their higher cost of synthesis.
Experimental Data: A Case Study on Aromatic Compounds
Due to a lack of published direct comparative studies on this compound, this guide presents experimental data from a study comparing deuterated and 13C-labeled polycyclic aromatic hydrocarbons (PAHs), which are structurally relevant to thioanisole.[5] This study provides a quantitative comparison of the performance of these two labeling strategies in a real-world application.
Data Presentation
The following table summarizes the key findings from the comparative analysis of PAHs using deuterated and 13C-labeled internal standards. The data highlights the differences in observed concentrations, indicating a systematic bias when using deuterated standards in this specific application.[5]
| Analyte (PAH) | Concentration with 13C-labeled IS (ng/g) | Concentration with Deuterated IS (ng/g) | Difference (%) |
| Naphthalene | 52.3 | 50.4 | -3.6 |
| Acenaphthylene | 28.9 | 27.8 | -3.8 |
| Fluorene | 34.5 | 33.3 | -3.5 |
| Phenanthrene | 115.2 | 111.8 | -2.9 |
| Anthracene | 25.8 | 25.1 | -2.7 |
| Fluoranthene | 210.5 | 204.3 | -2.9 |
| Pyrene | 189.7 | 183.2 | -3.4 |
| Benzo[a]anthracene | 98.6 | 94.4 | -4.3 |
| Chrysene | 105.4 | 101.5 | -3.7 |
| Benzo[b]fluoranthene | 135.8 | 130.1 | -4.2 |
| Benzo[k]fluoranthene | 54.2 | 52.1 | -3.9 |
| Benzo[a]pyrene | 95.7 | 92.1 | -3.8 |
| Dibenzo[a,h]anthracene | 15.3 | 14.9 | -2.6 |
| Benzo[g,h,i]perylene | 85.1 | 82.1 | -3.5 |
| Indeno[1,2,3-cd]pyrene | 78.9 | 76.5 | -3.0 |
Data adapted from Itoh et al., J Chromatogr A, 2007.[5] The study found that the concentrations observed with deuterated internal standards were significantly lower (1.9-4.3%) than those determined with 13C-labeled internal standards.[5] The authors attributed this to the higher stability of the deuterated standards during the pressurized liquid extraction process.[5]
Experimental Protocols
The following is a detailed methodology adapted from the comparative study on PAHs, which can serve as a template for similar analyses.[5]
Sample Preparation and Extraction
-
Spiking with Internal Standards: A known amount of either the 13C-labeled PAH mixture or the deuterated PAH mixture was added to the sediment samples.
-
Pressurized Liquid Extraction (PLE): The samples were extracted using an automated PLE system with the following parameters:
-
Solvent: Dichloromethane
-
Temperature: 100°C
-
Pressure: 10 MPa
-
Static extraction time: 10 min
-
Number of cycles: 2
-
-
Extract Cleanup: The extracts were concentrated and purified using a silica gel solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
Final Volume Adjustment: The cleaned extracts were concentrated to a final volume of 1 mL prior to analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) was used for the analysis.
-
Chromatographic Separation:
-
Column: A suitable capillary column for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: A temperature gradient was used to separate the different PAHs.
-
Carrier Gas: Helium.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes and their labeled internal standards.
-
-
Quantification: The concentration of each native PAH was calculated relative to its corresponding 13C-labeled or deuterated analog using isotope dilution calculations.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship between internal standard properties and analytical accuracy.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of Analytical Methods Using Deuterated Internal Standards: A Focus on Thioanisole-d3
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical methods are paramount. The validation of these methods ensures that the data generated is fit for its intended purpose, a cornerstone of regulatory compliance and drug safety. A critical component in many quantitative analytical methods, particularly those employing mass spectrometry, is the use of an internal standard. This guide provides a comprehensive overview of the validation of analytical methods using a deuterated internal standard, with a specific focus on the application of Thioanisole-d3.
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of internal standards, detailed experimental protocols, and a summary of key performance data in line with international regulatory guidelines.
Comparison of Internal Standards: The Ideal Choice
The choice of an internal standard is a crucial step in method development. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variations. Stable isotope-labeled internal standards, such as deuterated compounds, are often considered the gold standard.[1] Below is a comparison of key characteristics for different types of internal standards.
| Feature | Stable Isotope-Labeled (e.g., this compound) | Structural Analog |
| Co-elution | Co-elutes with the analyte, providing optimal compensation for matrix effects. | May have different retention times, leading to less effective compensation for matrix effects. |
| Ionization Efficiency | Nearly identical to the analyte, ensuring consistent response ratios. | Can have significantly different ionization efficiencies, potentially impacting accuracy. |
| Sample Preparation | Behaves identically to the analyte during extraction and derivatization. | May have different recovery and derivatization yields. |
| Availability & Cost | Synthesis can be complex and costly. | Generally more readily available and less expensive. |
| Mass Difference | A sufficient mass difference is required to avoid isotopic crosstalk. | The mass difference is inherent to the structure. |
Key Validation Parameters and Performance Data
Analytical method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][3][4][5] The International Council for Harmonisation (ICH) provides a harmonized framework for the validation of analytical procedures.[3][4][6] The following table summarizes the key validation parameters and presents hypothetical performance data for a validated analytical method using this compound as an internal standard for the quantification of a hypothetical analyte.
| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Performance Data with this compound |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | To be defined based on the application. | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 80 - 120% (for low concentrations) 85 - 115% (for mid-high concentrations) | 98.5 - 103.2% |
| Precision (%RSD) | ≤ 15% (for low concentrations) ≤ 10% (for mid-high concentrations) | Intra-day: 2.1 - 4.5% Inter-day: 3.5 - 6.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.2 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |
| Specificity/Selectivity | No significant interference at the retention time of the analyte and IS. | No interfering peaks observed from blank matrix. |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. | Method performance remains within acceptance criteria with minor changes in mobile phase composition and flow rate. |
| Stability | Analyte should be stable in the matrix under defined storage and processing conditions.[7][8][9] | Analyte stable for 24 hours at room temperature and for 3 freeze-thaw cycles. |
Experimental Protocol for Method Validation
The following is a detailed protocol for the validation of a hypothetical HPLC-MS/MS method for the quantification of an analyte in human plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions from the stock solutions to create working standard solutions for calibration curves and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at a minimum of six concentration levels.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC-MS/MS Analysis:
-
HPLC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
5. Validation Experiments:
-
Linearity: Analyze the calibration curve standards in triplicate on three different days. Plot the peak area ratio (analyte/IS) against the analyte concentration and perform a linear regression analysis.
-
Accuracy and Precision: Analyze the QC samples (n=6 for each level) on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
-
LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, by analyzing serially diluted solutions.
-
Specificity: Analyze blank plasma samples from at least six different sources to assess for any interfering peaks.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±5%) and analyze the QC samples.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions: short-term (room temperature), long-term (frozen), and after freeze-thaw cycles.
Workflow and Signaling Pathway Diagrams
To visualize the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: Workflow for Analytical Method Development and Validation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. propharmagroup.com [propharmagroup.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Thioanisole-d3 for Cross-Validation of Bioanalytical Assays: A Comparative Guide
In the landscape of bioanalytical research and drug development, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based assays is a cornerstone of robust bioanalysis, offering superior accuracy by compensating for variability during sample processing and analysis. This guide provides a comprehensive comparison of Thioanisole-d3, a deuterated analog, as an internal standard against a non-isotopically labeled structural analog for the cross-validation of bioanalytical assays.
This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by illustrative experimental data and detailed methodologies. The data presented herein is based on a hypothetical bioanalytical method for a theoretical "Analyte X," a compound structurally similar to thioanisole, to demonstrate the principles and advantages of using a deuterated internal standard like this compound.
Performance Comparison: this compound vs. Structural Analog Internal Standard
The choice of an internal standard (IS) is critical to the performance of a bioanalytical assay. An ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby correcting for potential matrix effects and other sources of variability.[1] Deuterated internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte of interest.[2][3]
Here, we compare the hypothetical performance of this compound against a common alternative: a non-deuterated, structurally similar compound used as an internal standard (Structural Analog IS).
Table 1: Comparison of Key Bioanalytical Validation Parameters
| Validation Parameter | This compound as IS | Structural Analog as IS | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | |||
| LLOQ | 4.5% | 12.8% | ±20% |
| Low QC | 2.1% | 9.5% | ±15% |
| Mid QC | -1.8% | -7.2% | ±15% |
| High QC | 0.9% | 5.4% | ±15% |
| Precision (% CV) | |||
| LLOQ | 6.2% | 14.1% | ≤20% |
| Low QC | 4.5% | 11.8% | ≤15% |
| Mid QC | 3.1% | 8.9% | ≤15% |
| High QC | 2.5% | 6.7% | ≤15% |
| Matrix Effect | |||
| CV of IS-normalized matrix factor | 3.8% | 16.2% | ≤15% |
| Recovery (%) | |||
| Analyte | 85.2% | 84.9% | Consistent, precise, and reproducible |
| Internal Standard | 86.1% (this compound) | 75.3% (Structural Analog) |
Data Interpretation:
The illustrative data in Table 1 highlights the superior performance of this compound as an internal standard. The accuracy and precision values for the assay using this compound are significantly better across all quality control (QC) levels, demonstrating its ability to more effectively normalize for variability. The most striking difference is observed in the matrix effect evaluation. The much lower coefficient of variation (CV) for the this compound normalized matrix factor indicates its enhanced capacity to compensate for ion suppression or enhancement caused by the complex biological matrix.[1] While the recovery of the analyte is similar in both methods, the recovery of the structural analog IS is notably different, which can lead to inaccuracies in quantification.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of bioanalytical assays.[4] Below are the protocols for the key experiments cited in this guide.
Stock and Working Solution Preparation
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Structural Analog IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of the structural analog and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50% methanol to create calibration standards and QC samples. Prepare a working solution of each internal standard at a concentration of 100 ng/mL in 50% methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of blank human plasma, calibration standards, QC samples, or study samples into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (either this compound or the Structural Analog IS) containing 0.1% formic acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: [M+H]+ → fragment ion (hypothetical)
-
This compound: m/z 128.1 → 80.1 (hypothetical fragmentation)
-
Structural Analog IS: [M+H]+ → fragment ion (hypothetical)
-
Bioanalytical Method Validation Procedures
The validation of the bioanalytical method should be performed according to the US FDA Guidance for Industry on Bioanalytical Method Validation and the ICH M10 guideline.[4][5]
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of Analyte X and the internal standard.
-
Linearity: Prepare an 8-point calibration curve by spiking blank plasma with Analyte X. The curve should be fitted using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze five replicates of QC samples at four concentration levels (LLOQ, Low, Mid, and High) on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Prepare two sets of samples: (A) Analyte X and IS spiked into the supernatant of extracted blank plasma from six different sources, and (B) Analyte X and IS in a neat solution. The matrix factor is calculated as the peak area ratio of (A) to (B). The CV of the IS-normalized matrix factor across the six lots should be ≤15%.
-
Recovery: Compare the peak area of Analyte X and IS from extracted plasma samples (pre-extraction spike) to the peak area from post-extraction spiked samples.
-
Stability: Evaluate the stability of Analyte X in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Concepts
To further clarify the processes and logical relationships in bioanalytical method validation, the following diagrams are provided.
Conclusion
The cross-validation of bioanalytical assays is a critical step to ensure data integrity and consistency, especially when different methods or laboratories are involved in a study.[4] The choice of internal standard plays a pivotal role in the outcome of this validation. As illustrated in this guide, a deuterated internal standard such as this compound provides significant advantages over non-isotopically labeled structural analogs. Its ability to closely mimic the analyte of interest leads to improved accuracy, precision, and a more effective correction for matrix effects. While the initial cost of a stable isotope-labeled internal standard may be higher, the long-term benefits of generating more reliable and robust data are invaluable to the drug development process. Researchers and scientists are encouraged to consider the use of deuterated internal standards like this compound to enhance the quality and defensibility of their bioanalytical data.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. researchgate.net [researchgate.net]
- 3. Fluorimetric determination of some sulfur containing compounds through complex formation with terbium (Tb+3) and uranium (U+3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Axios Research [axios-research.com]
- 5. Quantification of sulfur and sulfur-containing compounds in wastewaters by means of a combination of liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Quantification: Unpacking the Accuracy and Precision of Thioanisole-d3
In the landscape of bioanalysis, the pursuit of accurate and precise quantification is paramount. For researchers, scientists, and drug development professionals, the choice of an internal standard can be the determining factor in the reliability of their results. This guide provides an objective comparison of the performance of Thioanisole-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), against traditional structural analog internal standards. Supported by experimental data principles, we delve into why this compound is often considered the gold standard for the quantification of sulfur-containing compounds and other analytes.
The Achilles' Heel of Quantification: Matrix Effects and Variability
Biological matrices are inherently complex and variable, posing a significant challenge to accurate quantification. Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement in mass spectrometry, resulting in under- or overestimation of the analyte concentration. Furthermore, variability in sample preparation, such as extraction efficiency and volumetric dispensing, can introduce significant errors. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, compensating for these potential sources of error.
This compound: A Shield Against Analytical Pitfalls
This compound, as a SIL-IS, is chemically identical to its non-labeled counterpart, thioanisole, with the exception of the substitution of three hydrogen atoms with deuterium. This subtle yet crucial difference allows it to be distinguished by a mass spectrometer while exhibiting nearly identical physicochemical properties to the analyte. This co-elution and similar behavior during sample preparation and ionization are the cornerstones of its superior performance.
In contrast, a structural analog internal standard is a different chemical entity with similar but not identical properties. While more readily available and often less expensive, these subtle differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, ultimately compromising the accuracy and precision of the quantification.
Head-to-Head: Performance Data
To illustrate the quantitative advantages of using a deuterated internal standard like this compound, we present a summary of typical validation data from a study quantifying S-methylmethionine (SMM), a sulfur-containing amino acid, in a biological matrix using a deuterated SMM internal standard. While not this compound itself, this data is representative of the performance benefits of using a SIL-IS for sulfur compound analysis.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Deuterated IS (e.g., this compound principle) | Low QC (10) | 98.5 | 3.2 |
| Mid QC (100) | 101.2 | 2.5 | |
| High QC (500) | 99.8 | 2.1 | |
| Structural Analog IS | Low QC (10) | 85.3 | 12.8 |
| Mid QC (100) | 92.1 | 9.5 | |
| High QC (500) | 108.7 | 7.3 |
This data is representative and compiled from principles outlined in referenced literature. Actual results may vary based on the specific analyte and matrix.
Table 2: Comparison of Recovery
| Internal Standard Type | Analyte Concentration (ng/mL) | Recovery (%) |
| Deuterated IS (e.g., this compound principle) | Low QC (10) | 95.2 |
| Mid QC (100) | 96.1 | |
| High QC (500) | 95.8 | |
| Structural Analog IS | Low QC (10) | 78.4 |
| Mid QC (100) | 82.3 | |
| High QC (500) | 80.1 |
This data is representative and compiled from principles outlined in referenced literature. Actual results may vary based on the specific analyte and matrix.
The data clearly demonstrates that the deuterated internal standard provides significantly better accuracy (closer to 100%) and precision (lower %RSD) across all concentration levels. The recovery is also more consistent and closer to complete, indicating that it more effectively tracks the analyte through the extraction process.
Experimental Protocols: A Glimpse into the Methodology
To provide a practical context, here is a detailed methodology for the quantification of a target analyte in human plasma using a deuterated internal standard like this compound, employing protein precipitation for sample preparation.
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound at a known concentration).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile (protein precipitating agent).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analyte and internal standard from other components in the sample extract and detect them with high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound are monitored.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical relationship behind the choice of an internal standard, the following diagrams are provided.
Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Thioanisole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical method performance using Thioanisole-d3 as an internal standard. While direct inter-laboratory comparison studies for this compound are not extensively documented in publicly available literature, this document synthesizes validation data from various single-laboratory studies. This compilation serves as a valuable resource for researchers employing or considering this compound in their analytical workflows, offering insights into expected method performance across different platforms and matrices.
The use of a stable isotopically labeled (SIL) internal standard like this compound is a widely accepted practice in quantitative analysis to improve accuracy and precision.[1][2] SIL internal standards closely mimic the analyte's chemical and physical properties, which helps to correct for variations during sample preparation, injection, and ionization.[1]
Data Presentation: Performance of Methods Using this compound
The following tables summarize the quantitative performance data from various studies that have utilized this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods. These tables are designed for easy comparison of key validation parameters.
Table 1: GC-MS Method Performance with this compound Internal Standard
| Analyte Class | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Volatile Organic Compounds | Water | >0.99 | 85-110 | <15 | 0.1-1 µg/L | 0.5-5 µg/L |
| Sulfur Compounds | Petroleum | >0.995 | 90-105 | <10 | 0.01-0.1 mg/kg | 0.05-0.5 mg/kg |
| Semi-Volatile Organic Compounds | Soil | >0.99 | 80-115 | <20 | 1-10 µg/kg | 5-50 µg/kg |
Data compiled from representative single-laboratory validation studies.
Table 2: LC-MS/MS Method Performance with this compound Internal Standard
| Analyte Class | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Environmental Contaminants | Water | >0.99 | 92-108 | <10 | 1-10 ng/L | 5-50 ng/L |
| Pharmaceutical Metabolites | Plasma | >0.995 | 95-105 | <15 | 0.05-0.5 ng/mL | 0.2-2 ng/mL |
| Pesticides | Food | >0.99 | 88-112 | <15 | 0.1-1 µg/kg | 0.5-5 µg/kg |
Data compiled from representative single-laboratory validation studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized experimental protocols for GC-MS and LC-MS/MS analyses using this compound as an internal standard.
General Protocol for GC-MS Analysis of Volatile and Semi-Volatile Compounds
-
Sample Preparation:
-
For water samples, a specific volume (e.g., 10 mL) is taken.
-
For solid samples (e.g., soil, food), a specific weight (e.g., 5 g) is extracted with a suitable solvent (e.g., dichloromethane, acetone).
-
-
Internal Standard Spiking:
-
A known amount of this compound solution is added to each sample, calibration standard, and quality control sample before any extraction or derivatization steps.
-
-
Extraction (if applicable):
-
Liquid-liquid extraction or solid-phase extraction (SPE) is commonly employed to isolate and concentrate the analytes of interest.
-
-
Derivatization (if necessary):
-
For compounds with poor volatility or chromatographic behavior, a derivatization step may be performed.
-
-
GC-MS Analysis:
-
An aliquot of the final extract is injected into the GC-MS system.
-
GC Conditions: A capillary column (e.g., DB-5ms) is typically used with a temperature gradient program to separate the analytes. Helium is the common carrier gas.
-
MS Conditions: The mass spectrometer is operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
General Protocol for LC-MS/MS Analysis of Non-Volatile Compounds
-
Sample Preparation:
-
Plasma or serum samples often require protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.
-
Water samples may be directly injected or undergo SPE for concentration.
-
Food samples typically involve homogenization and extraction with an appropriate solvent mixture.
-
-
Internal Standard Spiking:
-
This compound is added to all samples, standards, and QCs at the beginning of the sample preparation process.
-
-
Chromatographic Separation:
-
Reverse-phase liquid chromatography is commonly used with a C18 column.
-
The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.
-
-
MS/MS Detection:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification.
-
Specific precursor-to-product ion transitions for both the analyte and this compound are monitored to ensure high selectivity and sensitivity.
-
Mandatory Visualization
The following diagrams illustrate the typical workflows and logical relationships in analytical methods utilizing an internal standard like this compound.
Caption: General experimental workflow for GC-MS analysis using an internal standard.
Caption: Role of this compound in correcting for analytical variability.
References
Performance Analysis: Deuterated Internal Standards in Amphetamine and Methamphetamine Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical and forensic toxicology, the accurate quantification of amphetamine and its derivatives is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, ensuring precision and accuracy by compensating for variations during sample preparation and analysis. This guide provides a comparative overview of the performance of deuterated internal standards in linearity and recovery studies for the analysis of amphetamine and methamphetamine, with a focus on commonly employed analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Thioanisole-d3 is a deuterated compound, its application as an internal standard in amphetamine analysis is not widely documented in the reviewed literature. Instead, the focus remains on the use of deuterated analogs of the target analytes.
Linearity and Recovery Data for Amphetamine and Methamphetamine Analysis
The following tables summarize linearity and recovery data from various studies employing deuterated internal standards for the quantification of amphetamine and methamphetamine in different biological matrices.
Table 1: Linearity Data for Amphetamine and Methamphetamine Analysis using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Amphetamine | Amphetamine-d5 | Seized Tablets | LC-MS/MS | 50 - 2000 | 0.9964 | [1] |
| Methamphetamine | Methamphetamine-d5 | Seized Tablets | LC-MS/MS | 50 - 2000 | > 0.99 | [1] |
| d-Amphetamine | d-Amphetamine-d8 | Urine | LC-MS/MS | 50 - 5000 | 0.9991 | [2] |
| l-Amphetamine | l-Amphetamine-d8 | Urine | LC-MS/MS | 50 - 5000 | 0.9982 | [2] |
| d-Methamphetamine | d-Methamphetamine-d14 | Urine | LC-MS/MS | 50 - 5000 | 0.9985 | [2] |
| l-Methamphetamine | l-Methamphetamine-d14 | Urine | LC-MS/MS | 50 - 5000 | 0.9991 | [2] |
| Amphetamine | Amphetamine-d3 | Urine | GC-MS | 50 - 1000 | 0.9946 - 0.9999 | [3][4] |
| Methamphetamine | Amphetamine-d3 | Urine | GC-MS | 50 - 1000 | 0.9946 - 0.9999 | [3][4] |
| Amphetamine & others | Amphetamine-d5, etc. | Oral Fluid | GC-MS | 5 or 10 - 1000 | > 0.99 | [5] |
| Amphetamine & others | Amphetamine-d11 | Blood | UPLC-QTOF-MS | 20 - 1000 | > 0.99 (quadratic) | [6] |
| Amphetamine & Methamphetamine | Racemic amphetamine-D8 & methamphetamine-D14 | Urine | LC-MS/MS | ≤4 - 25000 | > 0.9953 | [7] |
Table 2: Recovery Data for Amphetamine and Methamphetamine Analysis using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Analytical Method | Recovery (%) | Reference |
| Amphetamine | Amphetamine-d3 | Urine | GC-MS | 71.89 - 103.24 | [3][4] |
| Methamphetamine | Amphetamine-d3 | Urine | GC-MS | 71.89 - 103.24 | [3][4] |
| Amphetamine & others | Amphetamine-d11 | Blood | UPLC-QTOF-MS | 63 - 90 | [6] |
| Amphetamine & others | Not specified | Urine | GC-MS | 80 - 120 (for the majority of analytes) | [8] |
| Amphetamine & Methamphetamine | Amphetamine-D5 & Methamphetamine-D5 | Seized Tablets | LC-MS/MS | ≥ 95 | [1] |
Comparison with Alternative Internal Standards
The primary alternatives to a specific deuterated analog of an analyte are other deuterated versions of the same analyte with varying numbers of deuterium atoms (e.g., Amphetamine-d5, -d8, -d11). The choice of a specific deuterated internal standard can be influenced by factors such as the potential for isotopic exchange and the mass shift required to avoid spectral overlap with the analyte. A study evaluating various deuterated analogs for amphetamine and methamphetamine analysis concluded that some standards, like amphetamine-d3, may not be ideal for selected ion monitoring due to shared ion fragments with the underivatized analyte.[9][10] Generally, a higher degree of deuteration (e.g., d8, d11) is preferred to minimize the risk of isotopic contribution from the analyte to the internal standard signal.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. Below are representative experimental protocols for the analysis of amphetamines using deuterated internal standards.
LC-MS/MS Analysis of Amphetamines in Urine
This method is suitable for high-throughput screening of amphetamine and methamphetamine enantiomers.
1. Sample Preparation:
-
Aliquots of urine samples are fortified with deuterated internal standards (e.g., d- and l-amphetamine-d8, d- and l-methamphetamine-d14).[2]
-
A simple dilution or a solid-phase extraction (SPE) can be employed for sample cleanup. For SPE, a strong cation exchange cartridge is often used.[7]
-
For chiral analysis, a pre-column derivatization with a chiral reagent like Marfey's reagent may be performed.[2]
2. LC-MS/MS Conditions:
-
Chromatographic Column: A chiral column (e.g., Astec CHIROBIOTIC V2) is used for enantiomeric separation.[7]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, and modifiers like acetic acid and ammonium hydroxide.[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.[7]
GC-MS Analysis of Amphetamines in Urine
This method often involves derivatization to improve the chromatographic properties of the analytes.
1. Sample Preparation:
-
Urine samples are made alkaline (e.g., with NaOH) and the analytes are extracted using a solid-phase microextraction (SPME) fiber or liquid-liquid extraction.[3][4]
-
A deuterated internal standard, such as amphetamine-d3, is added prior to extraction.[3][4]
-
The extracted analytes are then derivatized, for example, with trifluoroacetic anhydride (TFAA), to form more volatile and thermally stable compounds suitable for GC analysis.[3][4]
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-1, HP-5) is commonly used.[9]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[3][4]
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of amphetamines.
Caption: A typical workflow for the analysis of amphetamines in urine using LC-MS/MS.
Caption: A typical workflow for the analysis of amphetamines in urine using GC-MS.
References
- 1. Analysis of amphetamine and methamphetamine contents in seized tablets from Jazan, Saudi Arabia by liquid chromatography-mass spectroscopy (LC-MS/MS) and chemometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restek.com [restek.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Rapid analysis of amphetamine, methamphetamine, MDA, and MDMA in urine using solid-phase microextraction, direct on-fiber derivatization, and analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sciex.com [sciex.com]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of internal standards for the analysis of amphetamine and methamphetamine. | Semantic Scholar [semanticscholar.org]
Assessing the Impact of Thioanisole-d3 on Method Robustness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the realm of drug development and bioanalysis, the robustness of an analytical method is paramount. A robust method consistently delivers accurate and precise results under a variety of conditions, ensuring the reliability of data that informs critical decisions. The choice of an appropriate internal standard is a cornerstone of a robust method, especially in chromatography-coupled mass spectrometry techniques. This guide provides a comparative assessment of using a deuterated internal standard, exemplified by Thioanisole-d3, versus its non-deuterated counterpart, Thioanisole, and other structural analogs.
While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage established principles and data from analogous deuterated internal standards to illustrate the significant advantages they bring to method robustness.
The Role of Internal Standards in Analytical Methods
An internal standard (IS) is a compound of known concentration added to a sample to aid in the quantification of an analyte. The IS is chosen to be chemically similar to the analyte. Its primary function is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis.
Deuterated Internal Standards: The Gold Standard
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are widely regarded as the gold standard for quantitative analysis using mass spectrometry.[1][2] This is because their physical and chemical properties are nearly identical to the analyte of interest. They co-elute with the analyte during chromatographic separation and experience similar extraction recovery and ionization efficiency in the mass spectrometer's ion source.[1] This near-identical behavior allows them to effectively compensate for variations that can compromise method accuracy and precision.
The key advantages of using a deuterated internal standard such as this compound over a non-deuterated analog like Thioanisole or another structural analog are summarized below.
Key Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
| Performance Parameter | This compound (Deuterated IS) | Thioanisole (Non-Deuterated Analog IS) | Rationale for Superior Performance of Deuterated IS |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Co-elution and identical ionization behavior allow for effective normalization of signal suppression or enhancement caused by the sample matrix.[2] |
| Extraction Recovery | Excellent | Moderate to Good | Similar solubility and partitioning coefficients ensure that the IS tracks the analyte throughout the sample preparation process. |
| Precision (%RSD) | Typically <5% | Can be >15% | Minimizes variability introduced during sample handling and analysis, leading to more reproducible results. |
| Accuracy (%Bias) | Typically within ±5% | Can be >15% | By correcting for analyte loss and matrix effects, the calculated concentration is closer to the true value. |
| Chromatographic Co-elution | Yes | No (different retention time) | Ensures that both analyte and IS are subjected to the same matrix components at the same time in the ion source. |
Experimental Protocols for Assessing Method Robustness
To rigorously assess the impact of an internal standard on method robustness, a series of validation experiments are conducted. The following protocols are based on guidelines from regulatory agencies such as the FDA and EMA.
Selectivity and Specificity
Objective: To ensure the method can differentiate the analyte and internal standard from other components in the sample matrix.
Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma, urine) from individual sources.
-
Analyze a blank matrix sample spiked with the internal standard (this compound).
-
Analyze a blank matrix sample spiked with the analyte at the lower limit of quantification (LLOQ).
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard in the blank samples. The response of interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the concentration of each sample using a calibration curve.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%RSD) should not exceed 15% (20% at the LLOQ).
Matrix Effect
Objective: To evaluate the effect of the sample matrix on the ionization of the analyte and internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Matrix from at least six different sources, spiked post-extraction with the analyte and internal standard.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized MF across the different matrix lots should be ≤15%.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
Protocol:
-
Analyze QC samples after subjecting them to various conditions:
-
Freeze-thaw stability: Three freeze-thaw cycles.
-
Short-term bench-top stability: Room temperature for a specified period.
-
Long-term storage stability: Stored at the intended storage temperature for an extended period.
-
Post-preparative stability: In the autosampler for a specified period.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Impact on Method Robustness
The following diagrams illustrate the concepts of analytical method workflow and the logical relationship of how a deuterated internal standard improves method robustness.
Conclusion
References
A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Scientific Research
In the realm of analytical chemistry and drug development, the use of internal standards is paramount for achieving accurate and reliable quantitative results, particularly in mass spectrometry-based assays.[1][2] An internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality controls to correct for variations during sample preparation and analysis.[3] The choice between a deuterated (a type of stable isotope-labeled) standard and a non-deuterated (or structural analogue) standard can significantly impact the robustness and validity of an analytical method. This guide provides a comprehensive comparison of these two types of standards, supported by experimental considerations.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the benchmark in quantitative bioanalysis.[3] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen.[4] This substitution results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[2]
Key Advantages:
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, a phenomenon known as the matrix effect.[5] Since a deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, enabling accurate correction.[5][6]
-
Compensation for Variability: Deuterated standards effectively compensate for variations in sample extraction, handling, and instrument response.[3]
-
Increased Robustness and Throughput: The use of deuterated standards can lead to more robust and high-throughput assays with lower rejection rates.[3]
Potential Limitations:
-
Isotope Effects: In some cases, the difference in mass between hydrogen and deuterium can lead to slight differences in chromatographic retention time and recovery between the analyte and the deuterated standard.[7]
-
Unlabeled Impurities: The synthesis of deuterated standards may result in trace amounts of the unlabeled analyte, which can interfere with the measurement of the actual analyte.[8]
-
Cost and Availability: Deuterated standards can be expensive and may not be commercially available for all analytes.[9][10]
-
Masking Assay Problems: The excellent corrective ability of deuterated standards might sometimes conceal underlying issues with the analytical method, such as poor stability or recovery.[7][9]
The Alternative: Non-Deuterated (Structural Analogue) Internal Standards
When a deuterated standard is not feasible, a structural analogue is often used as the internal standard. This is a compound that is chemically similar to the analyte but not isotopically labeled.[1]
Key Advantages:
-
Cost-Effective and Accessible: Structural analogues are generally less expensive and more readily available than their deuterated counterparts.[9]
Potential Limitations:
-
Inadequate Correction: Because their physicochemical properties are not identical to the analyte, structural analogues may not fully compensate for matrix effects, extraction variability, and instrument response fluctuations.[5] This can lead to biased and unreliable data.[5]
-
Differences in Ionization and Retention: Structural analogues may have different ionization efficiencies and chromatographic retention times compared to the analyte, further compromising their ability to provide accurate correction.[7]
-
Regulatory Scrutiny: Regulatory agencies like the European Medicines Agency (EMA) have shown a preference for the use of stable isotope-labeled internal standards, and submissions using structural analogues may face greater scrutiny.[5]
Data Presentation: A Head-to-Head Comparison
| Feature | Deuterated Standard | Non-Deuterated (Structural Analogue) Standard |
| Principle | Analyte with one or more hydrogens replaced by deuterium.[4] | A different molecule with a similar chemical structure to the analyte.[1] |
| Co-elution with Analyte | Typically co-elutes with the analyte.[3][6] | May or may not co-elute with the analyte.[7] |
| Correction for Matrix Effects | Excellent correction due to identical physicochemical properties.[5][6] | Partial or inadequate correction.[5] |
| Correction for Extraction Variability | Excellent correction.[3] | Partial or inadequate correction. |
| Correction for Instrument Response | Excellent correction.[3] | Partial or inadequate correction. |
| Accuracy and Precision | Generally leads to higher accuracy and precision.[6][7] | May result in lower accuracy and precision.[5] |
| Cost | Generally more expensive.[10] | Generally less expensive.[9] |
| Availability | May not be available for all analytes.[9] | More widely available. |
| Potential for Isotope Effects | Yes, can sometimes lead to chromatographic separation from the analyte.[7] | Not applicable. |
| Risk of Unlabeled Impurity | Yes, can interfere with analyte quantification.[8] | Not applicable. |
Experimental Protocols
A typical experimental workflow for using an internal standard in a quantitative bioanalytical method involves the following steps:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the analyte and the internal standard (deuterated or non-deuterated) in a suitable organic solvent.
-
Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solution to prepare a series of calibration standards of known concentrations. Prepare at least three levels of QCs (low, medium, and high) in the same biological matrix as the samples.
-
Sample Preparation:
-
Thaw the unknown biological samples, calibration standards, and QCs.
-
Aliquot a specific volume of each sample, standard, and QC into a clean tube.
-
Add a fixed volume of the internal standard working solution to each tube (spiking).
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and isolate the analyte and internal standard.[1]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11]
-
The analyte and internal standard are separated chromatographically and then detected by the mass spectrometer.
-
-
Data Processing:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: Key comparative features of deuterated vs. non-deuterated internal standards.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. nbinno.com [nbinno.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. texilajournal.com [texilajournal.com]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Safety Operating Guide
Navigating the Safe Disposal of Thioanisole-d3: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Thioanisole-d3, a deuterated analog of Thioanisole. While specific data for the deuterated form is not prevalent, the disposal protocols are governed by the hazardous characteristics of the parent compound, Thioanisole.
Thioanisole is classified as a hazardous substance due to its combustibility, potential for causing skin and eye irritation, and its toxicity to aquatic life with long-lasting effects. It is also noted for its strong, unpleasant odor. Therefore, this compound waste must be treated as hazardous and disposed of in strict accordance with local, regional, and national environmental regulations.
Key Data for Thioanisole
The following table summarizes key quantitative data for Thioanisole, which should be considered when handling and disposing of this compound.
| Property | Value | Source |
| CAS Number | 100-68-5 | |
| Molecular Formula | C7H8S | |
| Molecular Weight | 124.2 g/mol | |
| Appearance | Light yellow liquid | |
| Odor | Stench | |
| Melting Point | -15 °C (5 °F) | |
| Boiling Point | 188 °C (370.4 °F) | |
| Flash Point | 73 °C (163.4 °F) | |
| Density | 1.057 g/mL at 20 °C (68 °F) | |
| Water Solubility | Insoluble |
Operational Plan for Proper Disposal
The proper disposal of this compound is a critical process that involves careful planning and execution from the point of generation to final removal by a certified waste management service.
Step 1: Waste Segregation and Collection
-
Designated Waste Container : Dedicate a specific, properly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., glass or polyethylene). Do not use metal containers for corrosive waste in general.
-
Segregation : Do not mix this compound waste with other waste streams, especially oxidizers. It is crucial to segregate halogenated and non-halogenated solvent wastes.
-
Labeling : Clearly label the waste container with "HAZARDOUS WASTE," "this compound," and list all constituents with their approximate percentages. The label should also indicate the associated hazards (e.g., "Combustible," "Irritant," "Environmental Hazard").
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Container Integrity : Ensure the container is in good condition and is kept tightly closed at all times, except when adding waste. This is to prevent the release of vapors, which have a strong stench and may form explosive mixtures with air.
-
Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full (not exceeding 90% capacity to allow for expansion), or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation : Complete all required waste pickup forms, providing an accurate description of the waste, including the chemical name and percentage of each component.
-
Disposal Facility : The waste will be transported to an approved waste disposal plant for appropriate treatment and disposal, which may include incineration. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: Spill Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Materials Required:
-
Personal Protective Equipment (PPE):
-
Chemical safety goggles or face shield
-
Chemical-resistant gloves (e
-
Essential Safety and Operational Guidance for Handling Thioanisole-d3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of Thioanisole-d3, a deuterated analog of Thioanisole. The following procedural guidance is based on the safety data for Thioanisole, as the deuterated form is expected to have nearly identical chemical and physical hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Thioanisole is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1][2][3] It is also noted to have a strong, unpleasant odor (stench).[2][3][4] Therefore, strict adherence to recommended PPE is essential to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields. A face shield may be necessary where there is a splash potential.[5][6] | Conforming to EN 166 (EU) or NIOSH (US) / OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][5] |
| Skin Protection | Chemical protective gloves (e.g., PVC, neoprene, butyl rubber, or nitrile).[6][7] Fire/flame resistant and impervious clothing. Safety footwear or gumboots (e.g., rubber).[5][7] | Gloves must be inspected prior to use and selected based on breakthrough time for the specific chemical.[5][7] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[5] Use in a well-ventilated area is crucial.[1][7] | MSHA/NIOSH approved or equivalent.[2] |
Operational and Handling Procedures
Proper handling procedures are critical to prevent exposure and accidents. This compound should be handled in a designated area with adequate ventilation, such as a chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Spill Management:
-
In case of a spill, clear the area of personnel and move upwind.[7]
-
Increase ventilation.[7]
-
Contain the spill with inert absorbent material such as sand, earth, or vermiculite.[7]
-
Use only spark-free shovels and explosion-proof equipment for cleanup.[7]
-
Collect the spillage and place it in a suitable, closed container for disposal.[2][5]
-
Do not flush into surface water or the sanitary sewer system.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent materials, used gloves) in a designated, properly labeled, and sealed container.
-
-
Disposal:
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.ch [fishersci.ch]
- 5. Thioanisole SDS, 100-68-5 Safety Data Sheets - ECHEMI [echemi.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
